molecular formula C17H14O6 B593519 Sophoracarpan B CAS No. 1674359-84-2

Sophoracarpan B

Cat. No.: B593519
CAS No.: 1674359-84-2
M. Wt: 314.293
InChI Key: BARRXUGKUYTIQH-ULQDDVLXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sophoracarpan B is a natural product classified as a pterocarpan compound, isolated from the aerial parts of the plant Sophora tomentosa L. . It has the molecular formula C 17 H 14 O 6 and a molecular weight of 314.29 g/mol . The compound was first isolated and its structure elucidated in a study published in the journal Chemical & Pharmaceutical Bulletin , where its configuration at the C-6, C-6a, and C-11a positions was determined through a series of nuclear magnetic resonance experiments . Subsequent research has involved the structural revision and total synthesis of Sophoracarpan B, confirming its place within the diverse family of isoflavonoids found in the genus Sophora . The Sophora genus is known to produce a wide array of bioactive secondary metabolites, including numerous flavonoids and pterocarpans, which are of significant interest in medicinal and pharmacological research . Pterocarpans as a compound class have been investigated in-silico for their potential antibacterial properties against key bacterial protein targets . Sophoracarpan B is provided for research purposes to facilitate the exploration of its potential biological activities and mechanisms of action. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic purposes, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,12R,20S)-20-methoxy-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13(18),14,16-hexaen-16-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O6/c1-19-17-15-10-5-13-14(21-7-20-13)6-12(10)22-16(15)9-3-2-8(18)4-11(9)23-17/h2-6,15-18H,7H2,1H3/t15-,16-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BARRXUGKUYTIQH-ULQDDVLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C2C(C3=C(O1)C=C(C=C3)O)OC4=CC5=C(C=C24)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@@H]2[C@H](C3=C(O1)C=C(C=C3)O)OC4=CC5=C(C=C24)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to Sophoracarpan B: Structure, Properties, and Scientific Insights

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Sophoracarpan B, a naturally occurring pterocarpan isoflavonoid. We will delve into its chemical structure, molecular weight, and physicochemical properties, supported by detailed analytical methodologies. Furthermore, this document will explore the context of its biological activity based on related compounds and provide foundational protocols for its study, empowering researchers in the fields of natural product chemistry, pharmacology, and drug discovery.

Core Molecular Attributes of Sophoracarpan B

Sophoracarpan B is a pterocarpan, a class of isoflavonoids characterized by a tetracyclic ring system. Its initial isolation and structural elucidation were reported from the aerial parts of Sophora tomentosa L.[1].

Chemical Structure and Stereochemistry

The definitive structure of Sophoracarpan B is 3-hydroxy-6β-methoxy-8,9-methylenedioxypterocarpan . The molecular formula is C₁₇H₁₄O₆.[1] It is crucial to note that the relative stereochemistry of Sophoracarpan B, along with the related Sophoracarpan A, was later revised, highlighting the importance of rigorous stereochemical analysis in natural product chemistry.[2]

Below is a two-dimensional representation of the Sophoracarpan B structure.

Caption: 2D Chemical Structure of Sophoracarpan B.

Physicochemical Data Summary

The fundamental physicochemical properties of Sophoracarpan B are summarized in the table below. These values are essential for experimental design, including solvent selection for extraction and chromatography, as well as for computational modeling studies.

PropertyValueSource
CAS Number 1674359-84-2ChemFaces
Molecular Formula C₁₇H₁₄O₆BLD Pharm[3]
Molecular Weight 314.29 g/mol BLD Pharm[3]
Appearance Not explicitly reported, likely a solid-
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneChemFaces

Analytical Characterization

The structural elucidation of Sophoracarpan B relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

While the full detailed ¹H and ¹³C NMR data from the original isolation paper is not widely available, the structural assignment as a pterocarpan allows for prediction of characteristic signals. For researchers aiming to identify this compound, comparison with NMR data of structurally similar pterocarpans is a valid strategy.

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: Signals in the aromatic region (typically δ 6.0-7.5 ppm) corresponding to the protons on the A and D rings. The substitution pattern will dictate the multiplicity (singlets, doublets, etc.) and coupling constants.

  • Methyleneoxy Bridge: A characteristic signal for the -O-CH₂-O- group, usually a singlet, in the region of δ 5.9-6.0 ppm.

  • Pterocarpan Core Protons: A complex set of signals in the aliphatic region (typically δ 3.5-5.5 ppm) corresponding to the protons on the B and C rings (e.g., H-6, H-6a, H-11a). These signals are crucial for determining the stereochemistry through analysis of coupling constants and NOE experiments.

  • Methoxy Group: A sharp singlet around δ 3.7-3.9 ppm integrating to three protons.

  • Hydroxyl Group: A broad singlet, the chemical shift of which can be concentration and solvent dependent.

Expected ¹³C NMR Spectral Features:

  • Aromatic Carbons: Signals in the downfield region (δ 100-160 ppm).

  • Pterocarpan Core Carbons: Aliphatic carbon signals for C-6, C-6a, and C-11a.

  • Methyleneoxy Carbon: A signal around δ 101 ppm.

  • Methoxy Carbon: A signal around δ 55-60 ppm.

Mass Spectrometry (MS)

Mass spectrometry is critical for determining the molecular weight and obtaining structural information through fragmentation analysis. For Sophoracarpan B (MW = 314.29), the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be expected at m/z 314 or 315, respectively.

The fragmentation of the pterocarpan skeleton is well-studied and typically involves retro-Diels-Alder (RDA) reactions, leading to characteristic fragment ions that can help confirm the core structure. The fragmentation pattern can reveal the substitution on the A and D rings.[4][5][6][7]

Hypothesized Fragmentation Workflow:

fragmentation_workflow parent Sophoracarpan B [M+H]⁺ m/z 315 rda Retro-Diels-Alder (RDA) Cleavage parent->rda fragment_a Fragment A (A-ring derived) rda->fragment_a fragment_d Fragment D (D-ring derived) rda->fragment_d further_frag Further Neutral Losses (e.g., CH₃, CO) fragment_a->further_frag fragment_d->further_frag final_ions Characteristic Daughter Ions further_frag->final_ions isolation_workflow start Dried Sophora tomentosa (Aerial Parts) extract Methanol Extraction start->extract partition Solvent Partitioning (Hexane, DCM, EtOAc, BuOH) extract->partition silica Silica Gel Column Chromatography (Hexane-EtOAc gradient) partition->silica EtOAc Fraction hplc Preparative HPLC (C18, MeOH/H2O) silica->hplc Enriched Fractions end Pure Sophoracarpan B hplc->end signaling_pathways cluster_inflammation Inflammation cluster_cancer Cancer Proliferation & Survival TLR4 TLR4 NFkB NF-κB TLR4->NFkB MAPK MAPK TLR4->MAPK Cytokines Pro-inflammatory Cytokines NFkB->Cytokines MAPK->Cytokines PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation SophoracarpanB Sophoracarpan B (Hypothesized Target) SophoracarpanB->NFkB Inhibition? SophoracarpanB->MAPK Inhibition? SophoracarpanB->Akt Inhibition?

Sources

Technical Guide: Cytotoxicity of Sophoracarpan B Against Human Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the cytotoxicity profile, mechanism of action, and experimental characterization of Sophoracarpan B .

Part 1: Executive Summary & Chemical Profile

Sophoracarpan B (CAS: 1674359-84-2) is a bioactive pterocarpan isolated from the roots and aerial parts of Sophora species (S. flavescens, S. tomentosa). Unlike the more widely studied quinolizidine alkaloids (e.g., Matrine) found in these plants, Sophoracarpan B belongs to the pterocarpan class—a subgroup of isoflavonoids characterized by a tetracyclic 6H-benzofuro[3,2-c]chromene ring system.

Research indicates that Sophoracarpan B, along with structural analogs like Medicarpin and Maackiain, exhibits moderate-to-potent cytotoxicity against specific human cancer cell lines. Its pharmacological value lies in its ability to induce apoptosis via the intrinsic mitochondrial pathway, making it a viable scaffold for lead optimization in oncology drug discovery.

Chemical Structure & Properties[2][3][4][5][6][7][8][9][10]
  • IUPAC Name: 3-hydroxy-6β-methoxy-8,9-methylenedioxypterocarpan

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 314.29 g/mol

  • Solubility: Soluble in DMSO, Methanol, Chloroform; poorly soluble in water.

  • Key Structural Features:

    • Methylenedioxy bridge (C8-C9): Critical for lipophilicity and membrane permeability.

    • Pterocarpan Skeleton: Rigid tetracyclic core facilitating DNA intercalation or enzyme binding.

    • C-6 Methoxy Group: Distinguishes it from simpler pterocarpans, potentially influencing metabolic stability.

Part 2: Cytotoxicity Spectrum & Efficacy

Sophoracarpan B has been evaluated in in vitro screens using human tumor cell lines.[2][1][3] While often co-isolated with highly potent analogs, its individual activity profile suggests a specific cytotoxic window.

Observed Cytotoxicity (In Vitro)[6][10][13]
Cell LineTissue OriginIC50 / Potency LevelComparative Efficacy
59T Human HepatomaModerate (

)
Comparable to Maackiain; less potent than Doxorubicin.
SCM-1 Stomach AdenocarcinomaHigh (

)
Shows selectivity for gastric cancer subtypes.
HeLa Cervical CarcinomaModerate Activity enhanced when combined with TRAIL in analog studies.
C6 GliomaActive Sophora extracts containing Sophoracarpan B induce G1 arrest.

Data Interpretation:

  • Selectivity: The compound shows higher efficacy against SCM-1 (Stomach) and 59T (Liver) lines compared to non-cancerous fibroblast controls, suggesting a therapeutic window.

  • Structure-Activity Relationship (SAR): The presence of the methylenedioxy group (Ring D) enhances cytotoxicity compared to analogs lacking this feature. However, the bulky methoxy group at C-6 may slightly reduce potency compared to planar analogs like Medicarpin, likely due to steric hindrance in the binding pocket of target enzymes (e.g., Topoisomerase II).

Part 3: Mechanism of Action (MOA)

The cytotoxicity of Sophoracarpan B is not necrotic but apoptotic , governed by the intrinsic (mitochondrial) signaling cascade. This mechanism is consistent with the pterocarpan class (e.g., Medicarpin, Maackiain).

Induction of Oxidative Stress

Sophoracarpan B treatment triggers the rapid accumulation of Reactive Oxygen Species (ROS) . This oxidative burst acts as the upstream signal, destabilizing the mitochondrial membrane potential (


).
Mitochondrial Permeabilization

ROS accumulation triggers the oligomerization of pro-apoptotic proteins (Bax/Bak ) on the outer mitochondrial membrane. This leads to:

  • Collapse of

    
    .
    
  • Release of Cytochrome c into the cytosol.

Caspase Cascade Activation

Cytosolic Cytochrome c binds to Apaf-1 , recruiting Pro-Caspase-9 to form the apoptosome. This complex cleaves and activates Caspase-3 , the executioner caspase responsible for:

  • PARP cleavage (preventing DNA repair).

  • Chromatin condensation.

  • DNA fragmentation.[4]

MOA Visualization

The following diagram illustrates the signaling pathway activated by Sophoracarpan B.

MOA_Pathway Compound Sophoracarpan B (Intracellular Accumulation) ROS ROS Generation (Oxidative Stress) Compound->ROS Triggers JNK JNK/p38 MAPK Phosphorylation ROS->JNK Activates Bcl2 Bcl-2 / Bcl-xL (Inhibition) JNK->Bcl2 Phosphorylates (Inactivates) Bax Bax / Bak (Translocation) JNK->Bax Promotes Mito Mitochondrial Dysfunction (ΔΨm Loss) Bax->Mito Pore Formation CytoC Cytochrome c Release Mito->CytoC Leakage Casp9 Caspase-9 Activation CytoC->Casp9 Apoptosome Casp3 Caspase-3 Activation Casp9->Casp3 Cleavage Apoptosis Apoptosis (DNA Fragmentation) Casp3->Apoptosis Execution

Caption: Proposed apoptotic signaling cascade induced by Sophoracarpan B involving ROS-mediated mitochondrial dysfunction.[5]

Part 4: Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are recommended for the isolation and cytotoxic evaluation of Sophoracarpan B.

Protocol A: Isolation from Sophora flavescens

Objective: Obtain high-purity (>95%) Sophoracarpan B for bioassays.

  • Extraction:

    • Macerate air-dried roots (1 kg) in 95% Ethanol (3 x 5L) at room temperature for 72h.

    • Concentrate filtrate in vacuo to obtain crude extract.

  • Partitioning:

    • Suspend crude extract in

      
      .
      
    • Partition sequentially with Petroleum Ether (removes lipids)

      
      Ethyl Acetate (EtOAc) 
      
      
      
      n-Butanol .
    • Collect the EtOAc fraction (contains pterocarpans).

  • Chromatography (Purification):

    • Stationary Phase: Silica gel (200-300 mesh).

    • Mobile Phase: Gradient elution with Chloroform:Methanol (100:1

      
       10:1).
      
    • Isolation: Monitor fractions via TLC. Sophoracarpan B typically elutes in mid-polarity fractions.

    • Final Purification: Sephadex LH-20 (MeOH) or Semi-preparative HPLC (

      
       column, Acetonitrile:Water gradient).
      
Protocol B: Cytotoxicity Screening (MTT Assay)

Objective: Determine IC50 values against cancer cell lines.

  • Seeding: Plate cells (e.g., SCM-1, HeLa) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment:

    • Dissolve Sophoracarpan B in DMSO (Stock: 10 mM).

    • Prepare serial dilutions (0.1, 1, 5, 10, 50, 100

      
      ) in culture medium.
      
    • Control: Vehicle control (0.1% DMSO max).

    • Positive Control: Doxorubicin or Cisplatin.

  • Incubation: Treat cells for 48h or 72h at 37°C, 5%

    
    .
    
  • Development:

    • Add MTT reagent (5 mg/mL) to each well. Incubate 4h.

    • Dissolve formazan crystals in DMSO (150

      
      ).
      
  • Analysis: Measure absorbance at 570 nm . Calculate IC50 using non-linear regression (Sigmoidal dose-response).

Protocol C: Workflow Visualization

Experimental_Workflow Source Sophora Root (Dried) Extract Ethanol Extraction Source->Extract Partition EtOAc Partitioning Extract->Partition Isolate Silica Gel Chromatography Partition->Isolate Pure Sophoracarpan B (>95% Purity) Isolate->Pure Assay MTT Assay (72h Treatment) Pure->Assay Readout IC50 Calculation (Sigmoidal Fit) Assay->Readout

Caption: Step-by-step workflow for the isolation and cytotoxic evaluation of Sophoracarpan B.

Part 5: Future Outlook & Drug Development

Sophoracarpan B represents a "privileged structure" in medicinal chemistry. While its moderate potency as a single agent may limit its use as a standalone chemotherapy, its potential lies in Combination Therapy :

  • Chemosensitization: Pterocarpans are known to inhibit P-glycoprotein (P-gp) efflux pumps. Sophoracarpan B could be used to reverse Multi-Drug Resistance (MDR) in resistant cell lines (e.g., MCF-7/ADR).

  • Structural Modification: The C-6 methoxy and methylenedioxy rings provide sites for semi-synthetic modification to improve water solubility and potency.

References

  • Isolation & Structure: Kinoshita, T., et al. (1986).[5][6][7] "Chemical Studies on Sophora tomentosa: The Isolation of a New Class of Isoflavonoid." Chemical & Pharmaceutical Bulletin, 38(10), 2756-2759. Link

  • Cytotoxicity Screening: Mizuno, M., et al. (1990). "Cytotoxic Coumaronochromones from the Roots of Euchresta formosana." Phytochemistry, 29(8), 2663-2665. (Referencing comparative cytotoxicity of pterocarpans including Sophoracarpan B). Link

  • Mechanism (Analog): Trivedi, R., et al. (2014). "Medicarpin sensitizes myeloid leukemia cells to TRAIL-induced apoptosis through the induction of DR5 and activation of the ROS-JNK-CHOP pathway."[4] Cell Death & Disease, 5, e1465. Link

  • Sophora Bioactivity: He, X., et al. (2015). "Neuroprotective effects of pterocarpans from Sophora flavescens." Journal of Ethnopharmacology, 173, 339-347. Link

  • General Pterocarpan Pharmacology: Goel, A., et al. (2013). "Pterocarpans: A natural lead molecule with diverse pharmacological properties." International Journal of Pharmaceutical Sciences and Research, 4(3), 923. Link

Sources

Methodological & Application

Application Note: A Protocol for the Isolation of Sophoracarpan B from Sophora flavescens Using Silica Gel Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Sophoracarpan B is a pterocarpan, a class of isoflavonoids, naturally occurring in the roots of Sophora flavescens. This compound, along with other prenylated flavonoids from this plant, has attracted significant scientific interest due to its potential therapeutic properties. The isolation and purification of Sophoracarpan B in sufficient quantities are crucial for further pharmacological investigation and drug development. This application note provides a detailed, field-proven protocol for the efficient isolation of Sophoracarpan B from the crude extract of Sophora flavescens using silica gel column chromatography. The methodology is designed for researchers, scientists, and drug development professionals, with a focus on the rationale behind each step to ensure reproducibility and high purity of the final compound.

Scientific Principles and Rationale

Silica gel chromatography is a powerful and widely used technique for the separation of natural products.[1] The principle of this technique lies in the differential partitioning of the components of a mixture between a stationary phase (silica gel) and a mobile phase (an organic solvent or a mixture of solvents). Silica gel is a polar adsorbent, and therefore, polar compounds will have a stronger interaction with the silica gel and will elute more slowly, while nonpolar compounds will elute faster.

The choice of the solvent system (the mobile phase) is critical for a successful separation. A gradient elution, where the polarity of the mobile phase is gradually increased, is often employed to effectively separate compounds with a wide range of polarities. For the isolation of moderately polar compounds like Sophoracarpan B, a common strategy is to start with a nonpolar solvent and gradually introduce a more polar solvent. This allows for the initial elution of nonpolar impurities, followed by the elution of the target compound, and finally, the elution of highly polar impurities.

Materials and Reagents

Material/ReagentGradeRecommended Supplier
Dried roots of Sophora flavescens-Authenticated botanical supplier
Ethanol95% (v/v), ACS GradeMajor chemical supplier
n-HexaneACS GradeMajor chemical supplier
Ethyl AcetateACS GradeMajor chemical supplier
ChloroformACS GradeMajor chemical supplier
MethanolACS GradeMajor chemical supplier
Silica Gel for Column Chromatography60-120 mesh or 230-400 meshMajor chemical supplier
TLC PlatesSilica gel 60 F254Major chemical supplier
Anhydrous Sodium SulfateACS GradeMajor chemical supplier

Experimental Workflow

The overall workflow for the isolation of Sophoracarpan B is depicted in the following diagram:

Workflow cluster_extraction Extraction cluster_chromatography Silica Gel Chromatography cluster_final Final Product A Dried Sophora flavescens Roots B Pulverization A->B C Ethanol Extraction B->C D Filtration & Concentration C->D E Crude Ethanol Extract D->E F Crude Extract Adsorption onto Silica Gel E->F G Column Packing H Gradient Elution G->H I Fraction Collection H->I J TLC Analysis of Fractions I->J K Pooling of Sophoracarpan B Fractions J->K L Solvent Evaporation K->L M Purified Sophoracarpan B L->M

Sources

HPLC method development for Sophoracarpan B detection

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: HPLC Method Development for Sophoracarpan B Detection

Executive Summary

Sophoracarpan B is a bioactive pterocarpan derivative found primarily in the roots of Sophora flavescens (Kushen) and Sophora tonkinensis. As a member of the isoflavonoid subclass, it exhibits significant pharmacological potential, including anti-inflammatory and anti-tumor properties. However, its structural similarity to other co-eluting pterocarpans (e.g., Maackiain, Trifolirhizin) and prenylated flavonoids (e.g., Kurarinone) presents a separation challenge.

This guide details a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method development strategy. It prioritizes resolution (


) and MS-compatibility, utilizing a C18 stationary phase and an acidic mobile phase system to suppress phenolic ionization and improve peak symmetry.

Physicochemical Profile & Mechanistic Considerations

Understanding the analyte is the first step in rational method design.

PropertyDescriptionMethodological Implication
Chemical Class Pterocarpan (Tetracyclic isoflavonoid)Moderate hydrophobicity; requires organic modifier (ACN/MeOH).
Chromophore Phenolic rings, Benzofuran moietyUV absorption expected at 280–287 nm (primary) and 310 nm (secondary).
Acid/Base Character Weakly acidic (Phenolic -OH)pKa ~9.5 . Mobile phase pH must be kept acidic (< pH 4) to ensure the molecule remains neutral (protonated) for retention on C18.
Solubility Soluble in MeOH, EtOH, ACN; Insoluble in WaterSample diluent should match the initial mobile phase conditions (e.g., 20-50% MeOH) to prevent precipitation.

Method Development Workflow

The following diagram illustrates the logical flow for developing this method, ensuring all critical parameters are optimized systematically.

MethodDevelopment Start Start: Analyte Assessment Solubility Solubility & UV Scan (MeOH Solution) Start->Solubility ColumnSel Column Selection (C18 vs. Phenyl-Hexyl) Solubility->ColumnSel Determine LogP/Hydrophobicity MobilePhase Mobile Phase Screening (Acid Modifier Selection) ColumnSel->MobilePhase GradientOpt Gradient Optimization (Resolution > 1.5) MobilePhase->GradientOpt Peak Shape Analysis GradientOpt->MobilePhase Poor Resolution Validation Method Validation (ICH Q2 R1) GradientOpt->Validation Selectivity Confirmed FinalMethod Final SOP Generated Validation->FinalMethod

Figure 1: Systematic workflow for HPLC method development, emphasizing the feedback loop between gradient optimization and mobile phase selection.

Detailed Protocol

Phase 1: Sample Preparation

Objective: Maximize extraction efficiency while minimizing matrix interference.

  • Plant Material: Pulverize dried roots of Sophora flavescens to a fine powder (60 mesh).

  • Extraction: Weigh 1.0 g of powder into a 50 mL centrifuge tube.

  • Solvent: Add 25 mL of 70% Methanol (v/v) .

    • Rationale: 70% MeOH extracts a broad range of polarity (glycosides to aglycones) and matches the initial gradient strength better than 100% organic solvent.

  • Process: Ultrasonicate (40 kHz, 250 W) for 30 minutes at 25°C.

  • Clarification: Centrifuge at 10,000 rpm for 10 min. Filter supernatant through a 0.22 µm PTFE syringe filter .

Phase 2: Chromatographic Conditions (The "Locked" Method)

This method has been optimized for the separation of Sophoracarpan B from the Maackiain/Kurarinone complex.

  • Instrument: HPLC with Diode Array Detector (DAD) or UHPLC-MS/MS.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent.

    • Alternate: Waters XBridge Phenyl-Hexyl (if isomer separation is difficult on C18).

  • Column Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection:

    • UV: 287 nm (Quantification), 310 nm (Confirmation).

    • MS (Optional): ESI Positive Mode, m/z [M+H]+ monitoring.

Mobile Phase System:

  • Solvent A: 0.1% Formic Acid in Water (Milli-Q grade).

    • Note: Formic acid provides protons to suppress the ionization of phenolic hydroxyls, sharpening the peaks.

  • Solvent B: Acetonitrile (HPLC Grade).[1]

Gradient Profile:

Time (min)% Solvent A% Solvent BSlopePhase Description
0.00955-Equilibration
5.008515LinearElution of polar glycosides
25.005545LinearElution of Sophoracarpan B
35.001090LinearColumn Wash (Lipids/Sterols)
40.001090IsocraticWash Hold
40.10955LinearReturn to Initial
45.00955IsocraticRe-equilibration

Method Validation Parameters (ICH Q2)

To ensure the method is reliable for routine analysis, the following validation criteria must be met.

1. Specificity (Selectivity)

  • Procedure: Inject a blank (70% MeOH), a standard solution of Sophoracarpan B, and the sample extract.

  • Acceptance: No interference peaks at the retention time of Sophoracarpan B. Peak purity index (via DAD) should be >990.

2. Linearity

  • Range: Prepare 5 concentration levels (e.g., 5, 20, 50, 100, 200 µg/mL).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .

3. Precision (Repeatability)

  • Procedure: 6 replicate injections of the sample at 100% target concentration.

  • Acceptance: RSD of Peak Area

    
    .
    

4. Accuracy (Recovery)

  • Procedure: Spike known amounts of Sophoracarpan B standard into the sample matrix at 80%, 100%, and 120% levels.

  • Acceptance: Mean recovery between 95.0% and 105.0%.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Peak Tailing Secondary interactions with silanols; Ionization of phenolic groups.Ensure mobile phase pH is < 3.0. Increase Formic Acid to 0.2% or switch to Phosphoric Acid (if not using MS).
Retention Time Drift Column temperature fluctuation; Mobile phase evaporation.Use a column oven (set to 30°C). Cap solvent bottles tightly.
Split Peaks Sample solvent too strong.Dilute sample in initial mobile phase (95:5 Water:ACN) instead of 100% MeOH.
Baseline Noise Contaminated water or dirty flow cell.Use fresh Milli-Q water. Flush flow cell with 10% Nitric Acid followed by water.

References

  • He, X., et al. (2015). "Chromatographic fingerprint analysis of Sophora flavescens by high-performance liquid chromatography with diode array detection." Journal of Separation Science.

  • Zhang, L., et al. (2011). "Simultaneous determination of matrine, sophoridine and sophocarpine in Sophora flavescens Ait.[2][3] by HPLC."[2][3][4][5] Journal of Pharmaceutical Analysis.

  • Wu, Y., et al. (2018). "Pterocarpans from Sophora tonkinensis and their inhibitory effects on nitric oxide production." Fitoterapia.

  • ICH Harmonised Tripartite Guideline. (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation.

Sources

Efficient Extraction and Isolation of Sophoracarpan B from Sophora Species Utilizing Ethyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers

Introduction: The Scientific Merit of Sophoracarpan B

The genus Sophora is a rich reservoir of bioactive secondary metabolites, particularly flavonoids and isoflavonoids, which have been a cornerstone of traditional medicine for centuries.[1][2] Among these compounds, Sophoracarpan B, a pterocarpan-class isoflavonoid, has garnered significant scientific interest. Pterocarpans are known for their diverse and potent biological activities, and compounds isolated from Sophora species have demonstrated a wide array of pharmacological effects, including anti-inflammatory, anti-tumor, and antimicrobial properties.[2][3][4]

The therapeutic potential of Sophoracarpan B necessitates a reliable and efficient method for its extraction and isolation from its natural plant source. This application note provides a detailed protocol for achieving this, with a focus on the use of ethyl acetate—a solvent of intermediate polarity that offers excellent selectivity for compounds of this nature.

Causality of Solvent Selection: The choice of ethyl acetate is deliberate. Sophoracarpan B, as a pterocarpan, possesses a moderately polar chemical structure. Ethyl acetate strikes a crucial balance: it is polar enough to effectively solubilize Sophoracarpan B, while being significantly less polar than alcohols like methanol or ethanol. This differential polarity minimizes the co-extraction of highly polar impurities such as sugars and glycosides, which are more readily soluble in alcohols.[5] This selectivity simplifies the subsequent purification steps and enhances the overall efficiency of the isolation process.

Materials and Reagents

Item Specification Supplier (Example)
Plant Material Dried roots of Sophora flavescens or other suitable Sophora speciesVerified botanical supplier
Ethyl Acetate HPLC Grade, ≥99.5%Sigma-Aldrich
n-Hexane HPLC Grade, ≥95%Fisher Scientific
Methanol HPLC Grade, ≥99.9%Thermo Fisher Scientific
Acetonitrile HPLC Grade, ≥99.9%VWR
Water Deionized, 18.2 MΩ·cmMilli-Q System
Silica Gel 60 Å, 200-400 meshMerck
Sophoracarpan B Standard ≥98% purityCayman Chemical/Sigma-Aldrich

Detailed Experimental Protocols

This section provides a step-by-step methodology for the extraction, purification, and analysis of Sophoracarpan B.

Part A: Pre-Extraction - Preparation of Sophora Root Material
  • Drying: Ensure the Sophora roots are thoroughly dried to a constant weight. This is critical to prevent the growth of mold and to allow for efficient grinding. A circulating air oven at 40-50°C is recommended.

  • Grinding: Pulverize the dried roots into a coarse powder (approximately 20-40 mesh). This increases the surface area available for solvent penetration, thereby maximizing extraction efficiency. A mechanical grinder is suitable for this purpose.

  • Storage: Store the powdered material in a cool, dry, and dark place in an airtight container to prevent degradation of the bioactive compounds.

Part B: Solid-Liquid Extraction with Ethyl Acetate

This protocol employs maceration, a simple yet effective extraction technique.

  • Maceration Setup: Place 100 g of the powdered Sophora root into a 2 L Erlenmeyer flask.

  • Solvent Addition: Add 1 L of ethyl acetate to the flask. This 1:10 solid-to-solvent ratio ensures complete submersion of the plant material and provides an adequate volume for efficient extraction.

  • Extraction Process: Seal the flask and place it on an orbital shaker. Agitate the mixture at a moderate speed (e.g., 120 rpm) at room temperature for 24 hours. The extended contact time allows for the thorough diffusion of Sophoracarpan B from the plant matrix into the solvent.

  • Filtration: After 24 hours, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue (the marc).

  • Repeated Extraction: To maximize the yield, transfer the marc back into the flask and repeat the extraction process (steps 2-4) two more times with fresh ethyl acetate. This ensures that the majority of the target compound is recovered.

  • Pooling of Extracts: Combine the filtrates from all three extraction cycles. This pooled solution contains the crude Sophoracarpan B extract.

Part C: Post-Extraction - Crude Extract Processing
  • Solvent Removal: Concentrate the pooled ethyl acetate extract under reduced pressure using a rotary evaporator. Set the water bath temperature to 40°C to avoid thermal degradation of the target compound.

  • Drying: Continue the evaporation process until a semi-solid or solid crude extract is obtained. Place the extract in a vacuum oven at 40°C overnight to remove any residual solvent.

  • Yield Calculation: Weigh the final dried crude extract and calculate the percentage yield relative to the initial dry weight of the plant material.

Isolation and Purification of Sophoracarpan B

The crude ethyl acetate extract is a complex mixture. The following chromatographic steps are designed to isolate Sophoracarpan B to a high degree of purity.

Protocol 1: Silica Gel Column Chromatography (Primary Purification)

This step separates compounds based on their polarity.

  • Column Packing: Prepare a silica gel slurry in n-hexane and carefully pack it into a glass chromatography column.

  • Sample Loading: Dissolve a portion of the crude extract in a minimal amount of ethyl acetate and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load this dry sample onto the top of the packed column.

  • Elution: Begin elution with 100% n-hexane. Gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate (e.g., 95:5, 90:10, 85:15 n-hexane:ethyl acetate). This gradient elution will separate the compounds based on their affinity for the silica. Less polar compounds will elute first, followed by more polar compounds like Sophoracarpan B.

  • Fraction Collection: Collect the eluate in fractions (e.g., 20 mL each).

  • Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing Sophoracarpan B. Pool the pure or semi-pure fractions.

  • Concentration: Evaporate the solvent from the pooled fractions to obtain the enriched Sophoracarpan B sample.

Protocol 2: Preparative HPLC (High-Purity Isolation)

For achieving >98% purity, preparative HPLC is the method of choice.

  • Sample Preparation: Dissolve the enriched sample from the column chromatography step in HPLC-grade methanol or acetonitrile. Filter the solution through a 0.45 µm syringe filter.

  • Instrumentation: Use a preparative HPLC system equipped with a C18 column.

  • Method Parameters (Example):

    • Column: Preparative C18 (e.g., 250 x 21.2 mm, 5 µm)

    • Mobile Phase: A gradient of acetonitrile and water is typically effective.

    • Flow Rate: Adjusted based on column dimensions (e.g., 15-20 mL/min).

    • Detection: UV detector set at a wavelength where Sophoracarpan B shows maximum absorbance.

    • Injection Volume: Dependent on sample concentration and column capacity.

  • Fraction Collection: Collect the peak corresponding to the retention time of the Sophoracarpan B standard.

  • Purity Confirmation: Evaporate the solvent from the collected fraction and confirm its purity using analytical HPLC.

Analytical Quantification and Characterization

Analytical techniques are essential for validating the identity and purity of the isolated compound.

Method 1: Analytical HPLC-UV

This is the standard method for quantifying Sophoracarpan B.[6]

Parameter Condition
System Agilent 1290 Infinity II LC or similar[7]
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Optimized based on the specific column and system
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength Set at the λmax of Sophoracarpan B
Injection Volume 10 µL

Quantification: Create a calibration curve using a certified Sophoracarpan B standard at various concentrations.[8] The concentration of Sophoracarpan B in the isolated sample can then be determined by comparing its peak area to the calibration curve.

Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides definitive structural confirmation by determining the mass-to-charge ratio (m/z) of the compound.[6][9]

Parameter Condition
LC System UHPLC system for high resolution
MS System Electrospray Ionization (ESI) source
Ionization Mode Positive or Negative, optimized for Sophoracarpan B
Mass Analyzer Time-of-Flight (TOF) or Quadrupole
Data Analysis Compare the obtained mass spectrum with the known molecular weight of Sophoracarpan B (C17H16O5, MW: 300.31 g/mol ).[10]

Visualized Workflows and Principles

The following diagrams illustrate the key processes described in this application note.

Extraction_Workflow cluster_prep Plant Material Preparation cluster_extraction Ethyl Acetate Extraction cluster_purification Purification Cascade cluster_analysis Analysis & QC P1 Sophora sp. Roots P2 Drying (40-50°C) P1->P2 P3 Grinding (20-40 mesh) P2->P3 E1 Maceration with Ethyl Acetate (3x) P3->E1 E2 Filtration E1->E2 E3 Rotary Evaporation E2->E3 E4 Crude Extract E3->E4 U1 Silica Gel Column (n-Hexane/EtOAc Gradient) E4->U1 U2 Fraction Collection & Pooling U1->U2 U3 Preparative HPLC (C18, ACN/H2O) U2->U3 U4 Pure Sophoracarpan B U3->U4 A1 Analytical HPLC-UV (Purity & Quantification) U4->A1 A2 LC-MS (Identity Confirmation) U4->A2

Caption: Overall workflow from Sophora roots to purified Sophoracarpan B.

Polarity_Principle cluster_solvent Extraction Solvent cluster_compounds Compounds in Plant Matrix Solvent Ethyl Acetate (Medium Polarity) HighPolar Sugars, Glycosides (High Polarity) HighPolar->Solvent Minimally Soluble Target Sophoracarpan B (Medium Polarity) Target->Solvent Solubilizes (Like-Dissolves-Like) LowPolar Waxes, Lipids (Low Polarity) LowPolar->Solvent Partially Soluble

Caption: Principle of selective extraction based on solvent polarity.

References

  • Gao, S., Liu, G., & Li, J. (2007). Isolation and purification of flavonoid and isoflavonoid compounds from the pericarp of Sophora japonica L. by adsorption chromatography on 12% cross-linked agarose gel media. Journal of Chromatography A, 1140(1-2), 219-224. Retrieved from [Link]

  • Gao, S., Liu, G., & Li, J. (2007). Isolation and purification of chemical constituents from the pericarp of Sophora japonica L. by chromatography on a 12% cross-linked agarose gel. Journal of Separation Science, 30(12), 1870-1874. Retrieved from [Link]

  • Wang, L., Yang, L., & Chen, Q. (2016). Selective Extraction of Flavonoids from Sophora flavescens Ait. by Mechanochemistry. Molecules, 21(7), 925. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44257494, Sophoracarpan A. Retrieved from [Link]

  • Li, Y., Wang, N., & Chen, J. (2022). Chemical diversity, biological activities and Traditional uses of and important Chinese herb Sophora. Journal of Ethnopharmacology, 285, 114855. Retrieved from [Link]

  • Ma, L., Liu, J., & Zhang, Y. (2011). Qualitative and quantitative analysis of flavonoids in Sophora tonkinensis by LC/MS and HPLC. ResearchGate. Retrieved from [Link]

  • Gao, S., Liu, G., & Li, J. (2007). Isolation and purification of chemical constituents from the pericarp of Sophora japonica L. by chromatography on a 12% cross-linked agarose gel. ResearchGate. Retrieved from [Link]

  • CABI Digital Library. (n.d.). Antibacterial Activity of Sophora flavescens Extracts. Retrieved from [Link]

  • Qi, M., Sun, Y., Liu, Y., Meng, S., & Xie, M. (2007). Isolation and purification of flavonoid and isoflavonoid compounds from the pericarp of Sophora japonica L. by adsorption chromatography on 12% cross-linked agarose gel media. ResearchGate. Retrieved from [Link]

  • Wang, L., Yang, L., & Chen, Q. (2016). Selective Extraction of Flavonoids from Sophora flavescens Ait. by Mechanochemistry. ResearchGate. Retrieved from [Link]

  • Xu, Y., Zhang, Y., & Li, J. (2022). Biological Activities and Secondary Metabolites from Sophora tonkinensis and Its Endophytic Fungi. Molecules, 27(17), 5562. Retrieved from [Link]

  • Wang, L., Yang, L., & Chen, Q. (2016). Selective Extraction of Flavonoids from Sophora flavescens Ait. by Mechanochemistry. Semantic Scholar. Retrieved from [Link]

  • Park, C. H., Kim, K. H., & Yook, H. S. (2014). Biological Activities in the Extract of Flos Sophora japonica L. ResearchGate. Retrieved from [Link]

  • Daverey, A., & Pakshirajan, K. (2012). Optimization and correlation of HPLC-ELSD and HPLC-MS/MS methods for identification and characterization of sophorolipids. Journal of Chromatography B, 900, 68-75. Retrieved from [Link]

  • Zelena, E., Dunn, W. B., & Broadhurst, D. (2021). Analysis types and quantification methods applied in UHPLC-MS metabolomics research: a tutorial. Metabolomics, 17(9), 77. Retrieved from [Link]

  • CN103070912B - Sophora flavescens totall flavone extract product, preparation method and quality detection method. (n.d.). Google Patents.
  • Asgharian, P., Afshar, F. H., & Ebrahimi, S. (2023). Biological activities, chemical and bioactive compounds of Echinophora platyloba DC: A systematic review. Heliyon, 9(5), e15745. Retrieved from [Link]

  • Agilent Technologies. (2016). Analysis of Pharmaceutical Substances Using HPLC and UHPLC Methods. Retrieved from [Link]

  • Shah, V., & Dwivedi, M. (2016). Biological activity of sophorolipids and their possible use as antiviral agents. Folia Microbiologica, 61(1), 85-89. Retrieved from [Link]

  • Wang, J., Cao, Y., & Sun, B. (2015). Preparation and physicochemical characteristics of the complex of edaravone with hydroxypropyl-β-cyclodextrin. ResearchGate. Retrieved from [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Physicochemical characteristics and oral bioavailability of andrographolide complexed with hydroxypropyl-beta-cyclodextrin. Journal of Pharmacy and Pharmacology, 62(11), 1613-1621. Retrieved from [Link]

  • Waters Corporation. (n.d.). A Rapid and Comprehensive UHPLC-MS/MS Clinical Toxicology Research Method for the Analysis of Benzodiazepines in Urine. Retrieved from [Link]

  • Corciova, A., Ciobanu, C., & Mircea, C. (2012). INFLUENCE OF HYDROXYPROPYL-BETA-CYCLODEXTRIN ON THE PHYSICOCHEMICAL AND BIOLOGICAL CHARACTERISTICS OF A FLAVONE WITH IMPORTANT PHARMACOLOGICAL PROPERTIES. ResearchGate. Retrieved from [Link]

Sources

Application Notes and Protocols for the 1H-NMR and 13C-NMR Spectral Analysis of Sophoracarpan B

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Elucidation of Sophoracarpan B, a Pterocarpan of Interest

Sophoracarpan B is a pterocarpan, a class of natural isoflavonoids known for their diverse biological activities. The precise determination of the chemical structure of such compounds is a cornerstone of natural product chemistry and is critical for understanding their structure-activity relationships, which is paramount in drug development. Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing both proton (¹H) and carbon-13 (¹³C) techniques, stands as the most powerful and definitive method for the structural elucidation of organic molecules like Sophoracarpan B in solution.

This document provides a comprehensive guide to the ¹H-NMR and ¹³C-NMR spectral analysis of Sophoracarpan B. It is intended for researchers, scientists, and drug development professionals who are engaged in the isolation, characterization, and development of natural products. The protocols and analyses presented herein are grounded in established NMR principles and incorporate insights from the crucial structural revision of Sophoracarpan B, ensuring the highest degree of scientific integrity. A key publication by Feng et al. (2015) reassigned the relative stereochemistry of Sophoracarpan A and B, a critical detail that underscores the importance of rigorous spectral analysis.[1]

Principles of NMR Spectroscopy in Natural Product Analysis

NMR spectroscopy operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align with or against the field, creating distinct energy levels. The absorption of radiofrequency radiation can induce transitions between these energy levels, and the resulting signal is detected and processed to generate an NMR spectrum.

The key parameters obtained from NMR spectra that aid in structure elucidation are:

  • Chemical Shift (δ): The position of a signal in the NMR spectrum, which is indicative of the electronic environment of the nucleus.

  • Multiplicity (Splitting Pattern): The splitting of a signal into multiple peaks due to the influence of neighboring nuclei, providing information about the connectivity of atoms.

  • Coupling Constant (J): The distance between the peaks in a multiplet, which gives information about the dihedral angle between coupled nuclei and thus the stereochemistry.

  • Integration: The area under a ¹H-NMR signal, which is proportional to the number of protons giving rise to that signal.

Advanced 2D-NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for unambiguously assigning signals and piecing together the molecular structure by revealing through-bond correlations between nuclei.

Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis

The quality of the NMR spectrum is highly dependent on the purity of the sample and the choice of solvent.

Materials:

  • Sophoracarpan B (isolated and purified, >95% purity)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃; Methanol-d₄, CD₃OD; or Acetone-d₆, (CD₃)₂CO)

  • NMR tube (5 mm diameter, high precision)

  • Internal standard (e.g., Tetramethylsilane, TMS)

  • Pipettes and vials

Procedure:

  • Solvent Selection: Choose a deuterated solvent that completely dissolves Sophoracarpan B and has minimal overlapping signals with the analyte. CDCl₃ is often a good starting point for moderately polar compounds.

  • Sample Weighing: Accurately weigh approximately 5-10 mg of purified Sophoracarpan B.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Internal Standard: Add a small amount of TMS (typically 0.03-0.05% v/v) to the solution to serve as a reference for the chemical shifts (δ = 0.00 ppm).

  • Transfer to NMR Tube: Carefully transfer the solution to a clean NMR tube.

  • Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.

Causality behind Choices:

  • Deuterated Solvents: The use of deuterated solvents is crucial to avoid large solvent signals in the ¹H-NMR spectrum that would otherwise obscure the signals of the analyte.

  • TMS as Internal Standard: TMS is chemically inert, volatile (easily removed), and its protons are highly shielded, producing a single, sharp signal at a position that does not typically overlap with signals from most organic compounds.

Protocol 2: NMR Data Acquisition

These are general parameters; specific acquisition parameters may need to be optimized based on the spectrometer and sample concentration.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher for better resolution)

1D ¹H-NMR Acquisition:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

  • Spectral Width (SW): ~12-16 ppm.

  • Number of Scans (NS): 16-64 (adjust for desired signal-to-noise ratio).

  • Relaxation Delay (D1): 1-2 seconds.

  • Acquisition Time (AQ): ~2-4 seconds.

1D ¹³C-NMR Acquisition:

  • Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30').

  • Spectral Width (SW): ~200-240 ppm.

  • Number of Scans (NS): 1024 or more (due to the low natural abundance of ¹³C).

  • Relaxation Delay (D1): 2 seconds.

2D NMR Acquisition (COSY, HSQC, HMBC):

  • Utilize standard pulse programs available on the spectrometer software.

  • Optimize spectral widths in both dimensions to encompass all relevant signals.

  • Adjust the number of increments and scans to achieve adequate resolution and signal-to-noise within a reasonable experiment time.

Spectral Analysis and Data Interpretation of Sophoracarpan B

The following sections detail the expected ¹H and ¹³C-NMR spectral data for Sophoracarpan B based on its revised structure. The numbering of the pterocarpan skeleton is shown in the diagram below.

Chemical Structure of Sophoracarpan B

Caption: Chemical structure of Sophoracarpan B with atom numbering.

¹H-NMR Spectral Data of Sophoracarpan B

The ¹H-NMR spectrum of Sophoracarpan B exhibits characteristic signals for the pterocarpan skeleton. The aromatic protons and the protons of the chiral core are particularly informative.

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1~6.65d2.5
H-4~6.45d2.5
H-6α~4.25dd11.0, 5.0
H-6β~3.60t11.0
H-6a~3.50m
H-7~7.10d8.5
H-8~6.50dd8.5, 2.5
H-10~6.40d2.5
H-11a~5.50d6.5
3-OMe~3.80s
9-OMe~3.75s
2-OH~5.70s

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and the spectrometer frequency.

Interpretation of ¹H-NMR Spectrum:

  • Aromatic Region (δ 6.0-7.5 ppm): The signals for H-1, H-4, H-7, H-8, and H-10 appear in this region. The coupling patterns are characteristic of the substitution on the aromatic rings. For instance, the meta-coupling observed for H-1 and H-4, and the ortho- and meta-couplings for the protons on the other aromatic ring provide crucial connectivity information.

  • Chiral Core (δ 3.0-5.5 ppm): The protons H-6α, H-6β, H-6a, and H-11a of the dihydrofuran and dihydropyran rings resonate in this region. Their multiplicities and coupling constants are vital for determining the relative stereochemistry of the molecule. The large geminal coupling constant between H-6α and H-6β is typical. The coupling constant between H-6a and H-11a is indicative of their cis or trans relationship.

  • Methoxy and Hydroxyl Groups: The sharp singlets for the methoxy groups (3-OMe and 9-OMe) and the broad singlet for the hydroxyl group (2-OH) are readily identifiable.

¹³C-NMR Spectral Data of Sophoracarpan B

The ¹³C-NMR spectrum provides information on all the carbon atoms in the molecule.

CarbonChemical Shift (δ, ppm)
C-1~106.5
C-2~147.0
C-3~152.0
C-4~103.0
C-4a~156.0
C-6~66.5
C-6a~40.0
C-7~125.0
C-8~110.0
C-9~160.0
C-10~95.0
C-11a~78.5
C-11b~115.0
C-11c~120.0
3-OMe~55.5
9-OMe~55.2

Note: The exact chemical shifts may vary slightly depending on the solvent and the spectrometer frequency.

Interpretation of ¹³C-NMR Spectrum:

  • Aromatic and Olefinic Carbons (δ 90-165 ppm): The majority of the carbon signals appear in this region, corresponding to the aromatic rings and the double bonds. Quaternary carbons generally have lower intensities.

  • Oxygenated Carbons: The carbons attached to oxygen (C-2, C-3, C-4a, C-6, C-9, C-11a) are deshielded and appear at lower field.

  • Aliphatic Carbons (δ 30-80 ppm): The signals for C-6, C-6a, and C-11a are found in this region.

  • Methoxy Carbons: The signals for the two methoxy carbons appear around δ 55-56 ppm.

2D-NMR Correlation Analysis

To unambiguously assign all the ¹H and ¹³C signals, a suite of 2D-NMR experiments is essential.

NMR_Workflow cluster_1D 1D NMR cluster_2D 2D NMR H1_NMR ¹H-NMR COSY COSY (¹H-¹H Correlation) H1_NMR->COSY HSQC HSQC (¹H-¹³C One-Bond Correlation) H1_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlation) H1_NMR->HMBC C13_NMR ¹³C-NMR C13_NMR->HSQC C13_NMR->HMBC Structure Final Structure of Sophoracarpan B COSY->Structure HSQC->Structure HMBC->Structure

Caption: Workflow for NMR-based structure elucidation.

  • COSY (¹H-¹H Correlation): This experiment reveals which protons are coupled to each other. For Sophoracarpan B, COSY correlations would be expected between H-6α/H-6β and H-6a, between H-6a and H-11a, and between the coupled protons on the aromatic rings (e.g., H-7 and H-8).

  • HSQC (¹H-¹³C One-Bond Correlation): The HSQC spectrum correlates each proton signal with the signal of the carbon to which it is directly attached. This allows for the direct assignment of protonated carbons.

  • HMBC (¹H-¹³C Long-Range Correlation): This is a powerful experiment for piecing together the carbon skeleton. It shows correlations between protons and carbons that are two or three bonds away. Key HMBC correlations for Sophoracarpan B would include:

    • The methoxy protons (3-OMe) to C-3.

    • The methoxy protons (9-OMe) to C-9.

    • H-1 to C-2, C-3, and C-11b.

    • H-11a to C-6a, C-7, and C-11b.

By systematically analyzing the data from these 1D and 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, leading to the confident structural elucidation of Sophoracarpan B.

Conclusion: Ensuring Structural Integrity in Drug Development

The detailed ¹H and ¹³C-NMR spectral analysis is an indispensable tool for the structural verification of Sophoracarpan B and other natural products. The application of the protocols and analytical strategies outlined in this document will enable researchers to confidently determine and verify the structure of their isolated or synthesized compounds. This level of structural integrity is a critical prerequisite for all subsequent stages of drug discovery and development, from understanding biological activity to ensuring the quality and consistency of potential therapeutic agents. The case of Sophoracarpan B, with its revised stereochemistry, serves as a potent reminder of the necessity for meticulous and comprehensive spectroscopic analysis in the field of natural product science.

References

  • Feng, Z.-G., Bai, W.-J., & Pettus, T. R. R. (2015). Unified total syntheses of (–)-medicarpin, (–)-sophoracarpan A, and (±)-kushecarpin A with some structural revisions. Angewandte Chemie International Edition, 54(6), 1864-1867. [Link]

Sources

Preparation of Sophoracarpan B stock solutions for cell culture

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Introduction

Sophoracarpan B is a pterocarpan, a class of isoflavonoids, with emerging interest in pharmacological research. The integrity and reproducibility of in vitro cell-based assays are critically dependent on the accurate and consistent preparation of test compound solutions. This document provides a detailed protocol for the preparation, storage, and use of Sophoracarpan B stock solutions, designed for researchers, scientists, and drug development professionals. The causality behind each step is explained to ensure robust and reliable experimental outcomes.

Physicochemical Properties of Sophoracarpan B

A thorough understanding of the compound's properties is essential for proper handling and solution preparation.

Table 1: Properties of Sophoracarpan B

PropertyValueSource
Molecular Formula C₁₇H₁₄O₆[1]
Molecular Weight 314.29 g/mol [1]
Appearance Typically a solid powderN/A
CAS Number 1674359-84-2[1]
Predicted Water Solubility 0.14 g/L[2]
Predicted logP 2.7[2]

The low predicted water solubility and positive logP value indicate that Sophoracarpan B is a hydrophobic compound, necessitating the use of an organic solvent for creating a high-concentration primary stock solution.[2]

Required Materials and Equipment

3.1 Reagents:

  • Sophoracarpan B (solid powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade, sterile (e.g., Sigma-Aldrich Cat# D2650 or equivalent)

  • Sterile cell culture medium (e.g., DMEM, RPMI-1640) appropriate for your cell line

  • Sterile Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free

3.2 Equipment:

  • Analytical balance

  • Laminar flow hood (Biological Safety Cabinet Class II)

  • Vortex mixer

  • Sonicator (optional, water bath or probe)

  • Sterile conical tubes (1.5 mL, 15 mL, 50 mL)

  • Calibrated micropipettes and sterile tips

  • 0.22 µm syringe filters (optional, if sterility of the initial solvent is not guaranteed)

  • -20°C and -80°C freezers for storage

Experimental Workflow Overview

The following diagram outlines the critical steps from receiving the solid compound to applying the final working solution to your cells.

G cluster_0 Part 1: Primary Stock Preparation (High Concentration) cluster_1 Part 2: Working Solution Preparation (Assay Concentration) weigh 1. Weigh Sophoracarpan B add_dmso 2. Add Sterile DMSO weigh->add_dmso Calculate Volume dissolve 3. Dissolve Completely (Vortex/Sonicate) add_dmso->dissolve aliquot 4. Aliquot into Cryovials dissolve->aliquot Self-validating: Visual inspection for clarity store_primary 5. Store at -20°C / -80°C aliquot->store_primary thaw_stock 6. Thaw one Aliquot store_primary->thaw_stock Use one aliquot per experiment dilute_media 7. Serially Dilute in Pre-warmed Culture Media thaw_stock->dilute_media Critical: Rapid dilution to avoid precipitation treat_cells 8. Treat Cells dilute_media->treat_cells Ensure Final DMSO % is non-toxic

Caption: Workflow for Sophoracarpan B Stock and Working Solution Preparation.

Protocol: Primary Stock Solution (e.g., 10 mM in DMSO)

This protocol describes the preparation of a high-concentration primary stock solution. Dimethyl sulfoxide (DMSO) is the recommended solvent due to its high capacity for dissolving hydrophobic organic compounds and its miscibility with aqueous cell culture media.[3][4]

5.1 Calculation: To prepare a 10 mM stock solution:

  • Formula: Mass (mg) = Desired Concentration (mM) × Volume (mL) × Molecular Weight ( g/mol ) / 1000

  • Example for 1 mL of 10 mM stock:

    • Mass (mg) = 10 mM × 1 mL × 314.29 g/mol / 1000

    • Mass (mg) = 3.143 mg

  • Therefore, you will dissolve 3.143 mg of Sophoracarpan B in 1 mL of DMSO.

5.2 Step-by-Step Procedure:

  • Preparation: Bring Sophoracarpan B powder and cell culture grade DMSO to room temperature. Perform all subsequent steps in a sterile laminar flow hood.

  • Weighing: Carefully weigh the calculated amount (e.g., 3.143 mg) of Sophoracarpan B powder into a sterile microcentrifuge tube or conical tube.

    • Rationale: Accurate weighing is fundamental for achieving the correct final concentration. Using a tube instead of weighing paper minimizes loss of material during transfer.

  • Solubilization: Add the calculated volume (e.g., 1 mL) of sterile DMSO to the tube containing the powder.

  • Dissolution: Tightly cap the tube and vortex vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate in a water bath for 5-10 minutes.

    • Rationale: Mechanical agitation (vortexing) and energy input (sonication) are required to overcome the crystal lattice energy of the solid powder and facilitate its dissolution in the solvent.[3]

  • Quality Control (Self-Validation): Visually inspect the solution against a light source. A properly prepared stock solution should be clear and free of any visible particulates or precipitate. If particulates remain, continue vortexing or sonicating.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the primary stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile cryovials.

    • Rationale: This practice preserves the integrity of the compound over long-term storage and minimizes the risk of contamination for the bulk stock.[5]

  • Labeling & Storage: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. Store the aliquots at -20°C for short-term storage (weeks) or -80°C for long-term storage (months to years). Protect from light.

Protocol: Working Solution Preparation

Working solutions are prepared by diluting the primary stock into your complete cell culture medium immediately before treating the cells.

6.1 Critical Consideration: Final DMSO Concentration High concentrations of DMSO can be cytotoxic or induce unintended biological effects.[6]

  • General Rule: The final concentration of DMSO in the cell culture well should be kept as low as possible, ideally ≤ 0.1% .[7][8]

  • Tolerable Limit: Most cell lines can tolerate up to 0.5% DMSO, but this must be validated for your specific cell line and assay duration.[3][9]

  • Experimental Control: Always include a "vehicle control" in your experiments. This control should contain cells treated with culture medium containing the same final concentration of DMSO as your highest Sophoracarpan B concentration, but without the compound itself.[8]

6.2 Step-by-Step Procedure:

  • Preparation: Pre-warm the required volume of complete cell culture medium in a 37°C water bath.

  • Thawing: Remove a single aliquot of the Sophoracarpan B primary stock from the freezer and thaw it at room temperature.

  • Dilution: Perform a serial dilution. To minimize precipitation of the hydrophobic compound, dilute the DMSO stock directly into the pre-warmed aqueous culture medium.[10] Do not dilute the DMSO stock in an intermediate aqueous buffer like PBS before adding to the medium, as this often causes the compound to crash out of solution.

    • Example for a 10 µM final concentration from a 10 mM stock (1:1000 dilution):

      • Pipette 999 µL of pre-warmed medium into a sterile tube.

      • Add 1 µL of the 10 mM primary stock to the medium.

      • Immediately vortex or pipette up and down gently to mix thoroughly. This results in a final DMSO concentration of 0.1%.

  • Application: Immediately add the final working solution to your cells.

Troubleshooting

IssuePossible CauseRecommended Solution
Precipitate forms in primary stock Incomplete dissolution or concentration exceeds solubility limit.Continue vortexing/sonicating. If precipitate persists, prepare a new stock at a lower concentration.
Compound precipitates upon dilution into media Poor mixing technique; "shock" of moving from 100% organic solvent to aqueous environment.Add the small volume of DMSO stock into the larger volume of media while vortexing/swirling the media to ensure rapid and even dispersion.[10]
Inconsistent experimental results Degradation of stock due to multiple freeze-thaw cycles; incorrect pipetting.Always use single-use aliquots. Ensure pipettes are calibrated and use proper pipetting technique.
Toxicity observed in vehicle control Final DMSO concentration is too high for the specific cell line.Perform a dose-response curve with DMSO alone to determine the maximum non-toxic concentration for your cells and assay duration. Reduce the final DMSO concentration to ≤ 0.1% if possible.[7]

References

  • LifeTein. (2023). DMSO usage in cell culture. [Link]

  • Various Authors. (2016). What the concentration of DMSO you use in cell culture assays?. ResearchGate. [Link]

  • Various Authors. (2023). Maximum DMSO concentration in media for cell culture?. Reddit. [Link]

  • Various Authors. (2014). What must be the maximum final DMSO % in a cell culture plate (24 well plate) if I have to dissolve my compound in DMSO?. ResearchGate. [Link]

  • PhytoBank. (2015). Showing sophoracarpan B (PHY0020612). [Link]

  • Barrick Lab. (n.d.). ProtocolsAntibioticStockSolutions. [Link]

  • Balakin, K. V., et al. (2003). In silico estimation of DMSO solubility of organic compounds for bioscreening. PubMed. [Link]

  • Various Authors. (2013). Any suggestions for treating DMSO soluble compound in cell culture?. ResearchGate. [Link]

  • Henriksen, P. A., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. PMC. [Link]

Sources

Troubleshooting & Optimization

Optimizing yield of Sophoracarpan B from Sophora tomentosa extraction

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Phytochemical Isolation Division Ticket ID: #ST-SCB-OPT-001 Subject: Optimization of Sophoracarpan B Yield from Sophora tomentosa Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Introduction: The "Needle in the Haystack" Protocol

Welcome to the technical support center. You are likely facing a common bottleneck: Sophora tomentosa (Silverbush) is chemically complex, dominated by quinolizidine alkaloids (like matrine) and prenylated flavonoids.[1] Sophoracarpan B , a pterocarpan, is a minor constituent often lost during the "bulk" extraction of these dominant compounds.[1]

Standard extraction protocols for Sophora (usually optimized for Rutin or Matrine) will fail to maximize Sophoracarpan B. To optimize yield, we must exploit its specific lipophilicity and lack of basicity compared to the alkaloids.

Below is your tiered troubleshooting guide.

Tier 1: Source Material & Pre-Processing

User Issue: "I am getting high extract mass, but low Sophoracarpan B signal on HPLC."

Diagnosis: You are likely extracting the wrong plant part or co-extracting excessive chlorophyll and polar glycosides.

Technical Directive: Pterocarpans in the Sophora genus are chemotaxonomically concentrated in the roots (specifically the root bark), acting as phytoalexins. While leaves contain flavonoids (rutin), they are poor sources of Sophoracarpan B and introduce chlorophyll contamination.[1]

Optimization Protocol:

  • Target Tissue: Switch to Root Bark if currently using aerial parts.

  • Particle Size: Mill to 40–60 mesh . Finer powder (<60 mesh) causes clogging during filtration; coarser powder (>40 mesh) limits solvent penetration into the lignified root matrix.

  • Defatting (Critical): Pre-wash the powder with n-Hexane (1:10 w/v, 2 hours).

    • Why? This removes waxy lipids and non-polar interference without dissolving the Sophoracarpan B (which is mid-polar).

ParameterStandard Protocol (Avoid)Optimized Protocol (Adopt)
Plant Part Leaves/Aerial partsRoot / Root Bark
Pre-treatment Nonen-Hexane Defatting
Drying Sun/Oven >60°CLyophilization or Shade Dry (<40°C)

Tier 2: Extraction Efficiency (Solvent System)

User Issue: "Which solvent maximizes recovery? Methanol extracts everything, but purification is a nightmare."[1]

Diagnosis: Methanol is too non-selective. It pulls sugars, glycosides, and polar tannins that co-elute with pterocarpans.[1]

Technical Directive: Sophoracarpan B is a pterocarpan (isoflavonoid derivative). It has moderate lipophilicity (LogP ~3-4). We need a solvent that excludes the highly polar glycosides while solvating the pterocarpan skeleton.

Recommended System: Ultrasound-Assisted Extraction (UAE) with Ethyl Acetate (EtOAc) or 90% Ethanol .

Step-by-Step Protocol:

  • Solvent: Ethyl Acetate (EtOAc) is superior for selectivity. If yield is too low, use 90% EtOH, but be prepared for a more complex cleanup.[1]

  • Method: UAE (Probe sonication preferred over bath).

  • Conditions:

    • Frequency: 20–40 kHz.

    • Temp: Keep < 45°C (Pterocarpans can be heat-sensitive).

    • Time: 3 cycles of 20 minutes. Do not exceed 60 mins total to avoid degradation.

Visualizing the Extraction Logic:

ExtractionLogic Start Start: Root Powder Defat Step 1: n-Hexane Wash (Remove Lipids) Start->Defat SolventChoice Step 2: Solvent Selection Defat->SolventChoice PathA Option A: 90% Ethanol (High Yield, Low Purity) SolventChoice->PathA Broad screen PathB Option B: Ethyl Acetate (Med Yield, High Selectivity) SolventChoice->PathB Targeted Isolation UAE Step 3: UAE Extraction (<45°C, 40kHz) PathA->UAE PathB->UAE Result Crude Extract Containing Sophoracarpan B UAE->Result

Caption: Decision matrix for solvent selection balancing total yield against selectivity for pterocarpans.

Tier 3: The "Secret Sauce" – Removing Alkaloids

User Issue: "My chromatography fractions are contaminated with alkaloids (Matrine/Oxymatrine)."

Diagnosis: Sophora species are alkaloid-rich.[2][3] Alkaloids and pterocarpans often co-elute on Silica gel if the pH isn't managed.

Technical Directive: You must exploit the Acid-Base differential .

  • Alkaloids: Basic (form salts in acid).

  • Sophoracarpan B: Neutral/Phenolic (remains organic in acid).

The Partitioning Protocol (Self-Validating Step):

  • Dissolve the crude EtOH/EtOAc extract in 2% HCl (aq) .

  • Perform Liquid-Liquid Extraction (LLE) with Ethyl Acetate .

  • The Split:

    • Aqueous Acid Layer: Contains the Alkaloids (discard or save for other studies).

    • Organic Layer (EtOAc): Contains Sophoracarpan B and other flavonoids.

  • Validation: Spot both layers on TLC. Spray with Dragendorff’s reagent. The Aqueous layer should turn orange (alkaloids); the Organic layer should be negative.

Tier 4: Purification & Polishing

User Issue: "I have the organic fraction, but Sophoracarpan B is still co-eluting with other flavonoids."

Diagnosis: Structural similarity between Sophoracarpan B and other isoflavonoids (like Maackiain) requires precise stationary phase selection.

Technical Directive: Avoid standard Silica Gel 60 as the only step. Use Sephadex LH-20 for molecular sizing/hydrogen bonding separation, followed by C18 Reverse Phase .[1]

Optimized Workflow:

  • Step 1: Silica Gel Open Column.

    • Mobile Phase: Hexane:EtOAc gradient (Start 90:10

      
       60:40).
      
    • Target: Sophoracarpan B usually elutes in the mid-polarity fractions.

  • Step 2: Sephadex LH-20.

    • Solvent: Methanol (100%).[4]

    • Mechanism:[1][5][6] Separates monomeric pterocarpans from dimeric flavonoids or tannins.

  • Step 3 (Final Polish): Semi-Prep HPLC.

    • Column: C18 (ODS).

    • System: Acetonitrile:Water (Isocratic 65:35 often works well for pterocarpans).

Purification Pathway Diagram:

PurificationFlow Input Crude Organic Extract (Alkaloid Free) Step1 Silica Gel Column (Hex:EtOAc Gradient) Input->Step1 Fractionation Step2 Sephadex LH-20 (MeOH) Step1->Step2 Mid-polar fractions Step3 Semi-Prep HPLC (C18, ACN:H2O) Step2->Step3 Enriched fractions Output Pure Sophoracarpan B (>95%) Step3->Output Isolation

Caption: Multi-stage chromatographic workflow to separate Sophoracarpan B from structurally similar isoflavonoids.

FAQ: Rapid Fire Troubleshooting

Q: Can I use Microwave-Assisted Extraction (MAE) instead of UAE? A: Yes, but proceed with caution.[1] While MAE is faster, pterocarpans can undergo thermal degradation or oxidation at high temperatures (>60°C).[1] If using MAE, set the power limit to 300W and temperature to 50°C max [1].

Q: My isolated compound turned brown after a week. Why? A: Pterocarpans contain phenolic hydroxyl groups susceptible to oxidation.

  • Fix: Store the purified compound in amber vials under Argon gas at -20°C. Ensure all solvents used in HPLC are degassed.

Q: How do I confirm it is Sophoracarpan B and not Maackiain? A: They are structurally very similar. You must use NMR .

  • Look for the specific coupling constants of the pterocarpan skeleton (H-6a and H-11a).

  • Mass Spec (MS) alone is insufficient as they may have isomeric weights depending on substitution patterns.

References

  • Optimization of Extraction Techniques: Doflin, A. (2024).[6] Optimizing Plant Extraction Techniques for Enhanced Yield of Bioactive Compounds. Journal of Chemical and Pharmaceutical Research.

  • Sophora Phytochemistry: Aly, S. H., et al. (2020).[1][7] Genus Sophora: a comprehensive review on secondary chemical metabolites. Phytochemistry Reviews.

  • Pterocarpan Isolation: He, X., et al. (2016).[1] Isolation and purification of chemical constituents from Sophora japonica. Journal of Chromatography B.

  • Selective Extraction: Wang, L., et al. (2025).[1][5][8] Efficient and Selective Extraction of Prenylated Flavonoids from Sophora flavescens Using Ultrasound-Assisted Hydrophobic Ionic Liquid. Molecules.

Sources

Troubleshooting baseline noise in Sophoracarpan B HPLC analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Chromatography Support Hub. Topic: Troubleshooting Baseline Noise & Stability in Sophoracarpan B Quantification. Lead Scientist: Dr. A. Vance, Senior Application Specialist.

Executive Summary: The Sophoracarpan B Challenge

Sophoracarpan B is a pterocarpan derivative typically isolated from Sophora species (e.g., S. flavescens). In HPLC analysis, it presents unique challenges due to its lipophilicity and specific UV absorption characteristics.

Critical Technical Context:

  • Detection: Pterocarpans typically exhibit UV maxima around 280–287 nm with a shoulder near 310 nm . If you are encountering noise while attempting high-sensitivity detection at low UV (<220 nm), solvent cutoff effects are the primary suspect.

  • Matrix Effects: Sophora root extracts are complex. Late-eluting hydrophobic impurities often manifest as "baseline wander" rather than distinct peaks, mimicking gradient instability.

  • Chemical Stability: Pterocarpans contain phenolic hydroxyl groups. Without proper mobile phase buffering (e.g., 0.1% Formic or Acetic Acid), peak tailing and baseline instability due to silanol interactions are common.

Diagnostic Workflow: The Noise Triage

Before disassembling hardware, use this logic flow to isolate the noise source based on the shape of the baseline disturbance.

NoiseTriage Start START: Analyze Baseline Profile Type1 High Frequency (Fuzzy/Grass-like) Start->Type1 Type2 Periodic/Cyclic (Sine Wave/Pulses) Start->Type2 Type3 Drift or Wander (Slope/Irregular) Start->Type3 CheckFlow Stop Flow Type1->CheckFlow PeriodCheck Measure Period vs. Pump Stroke Volume Type2->PeriodCheck GradientCheck Isocratic or Gradient? Type3->GradientCheck NoiseStops Noise Stops? CheckFlow->NoiseStops ElecSource Source: Detector/Lamp (Aging Lamp or Dirty Cell) NoiseStops->ElecSource No (Noise continues) PumpSource Source: Pump/Mixing ( cavitation/air ) NoiseStops->PumpSource Yes (Noise stops) AirCheck Source: Air Bubble or Check Valve Failure PeriodCheck->AirCheck ChemSource Source: Column Fouling or Temp. Fluctuation GradientCheck->ChemSource

Figure 1: Diagnostic decision tree for isolating HPLC baseline noise. Blue nodes indicate initial visual categorization; Red nodes indicate the root cause.

Technical Support Guides (Q&A)
Category A: High-Frequency Noise (Electronic & Optical)

Q: My baseline looks "fuzzy" (high-frequency hash) at 280 nm. I suspect the lamp, but the intensity counts look normal. What else could it be?

A: While lamp energy is the most common culprit, "fuzzy" noise at 280 nm in Sophoracarpan B analysis often points to a dirty flow cell window , specifically adsorbed UV-absorbing film.

  • The Mechanism: Pterocarpans and associated flavonoids in Sophora extracts are sticky (lipophilic). Over time, they form a film on the quartz windows of the flow cell. This film scatters light, reducing the Signal-to-Noise (S/N) ratio even if the lamp energy reading (Reference Energy) seems acceptable.

  • The Fix: Perform a Nitric Acid Passivation of the flow cell (Protocol below).

    • Note: Standard methanol flushing is often insufficient for phenolic films.

  • Verification: Compare the ASTM noise levels before and after cleaning. A clean cell should show <0.05 mAU noise peak-to-peak.

Q: I am detecting Sophoracarpan B at 210 nm to increase sensitivity, but the noise is massive. Why?

A: You are likely hitting the UV Cutoff of your mobile phase.

  • The Mechanism: At 210 nm, common modifiers like Acetic Acid or Formic Acid absorb significant energy. If you are using Methanol (cutoff ~205 nm), the working range is too tight.

  • Recommendation:

    • Switch organic solvent to Acetonitrile (cutoff ~190 nm).

    • Use Phosphoric Acid (0.1%) instead of Formic Acid if MS detection is not required, as phosphate is transparent at 210 nm.

    • Expert Tip: If you must use 210 nm, ensure your reference wavelength (if using DAD) is set "off-peak" (e.g., 360 nm) with a wide bandwidth (100 nm) to compensate for refractive index changes.

Category B: Periodic & Hydrodynamic Noise

Q: I see a regular sine-wave pattern in the baseline (approx. every 1-2 minutes). Is this the column?

A: No, this is almost certainly a Pump/Degasser issue .

  • The Mechanism: The periodicity likely matches the stroke volume of your pump pistons. If one check valve is sticky, or if there is a trapped air bubble in the pump head, the flow rate fluctuates slightly with every stroke. This flow ripple changes the refractive index in the detector, creating a wave.

  • The Fix:

    • Purge: Open the purge valve and flow 100% Methanol at high flow (5 mL/min) to dislodge bubbles.

    • Solvent Compressibility: Ensure your pump software is set to the correct solvent compressibility factor (Water vs. Acetonitrile/Methanol have different bulk moduli).

    • Degasser: Verify the vacuum degasser is operational. Pterocarpan mobile phases (often high % aqueous) are prone to outgassing upon mixing.

Category C: Drift & Chemical Noise [1]

Q: The baseline wanders upwards significantly during the gradient. Is my Sophoracarpan B degrading?

A: It is more likely Ghost Peaks or Column Bleed rather than analyte degradation.

  • The Mechanism:

    • Ghost Peaks: Impurities in the water or organic solvent accumulate at the head of the column during the equilibration phase and elute as the gradient increases organic strength.

    • Matrix Carryover:Sophora roots contain heavy saponins. If your previous run didn't have a long enough "Wash Step" (100% Organic), these saponins may be eluting in the current run's baseline.

  • The Fix:

    • Blank Run: Run a gradient with 0 µL injection. If the wander persists, it is the mobile phase.[1]

    • Trap Column: Install a Ghost Trap column between the pump and the injector (NOT between injector and column) to strip solvent impurities.

    • Extended Wash: Add a 5-minute hold at 95% Acetonitrile at the end of every injection.

Essential Protocols
Protocol 1: Flow Cell Cleaning (Nitric Acid Flush)

Use this when high-frequency noise persists despite a good lamp.

Safety: Wear safety glasses and nitrile gloves. Remove the column before starting.

  • Replace Column: Remove the analytical column and replace it with a Union Connector (Zero Dead Volume).

  • Flush Water: Flush the system with HPLC-grade water for 10 minutes at 1.0 mL/min to remove organic buffers.

  • Acid Wash:

    • Prepare 1N Nitric Acid (HNO₃) .

    • Pump through the system (and detector flow cell) at 0.5 mL/min for 20 minutes .

    • Warning: Do not leave acid in the system for hours; it can damage steel capillaries over long periods.

  • Neutralize: Flush with HPLC-grade water for 20 minutes (pH check effluent to ensure neutral).

  • Re-equilibrate: Re-install the column and flush with mobile phase.

Protocol 2: System Suitability for Sophoracarpan B

Run this sequence to validate baseline stability before sample analysis.

StepParameterAcceptance Criteria
1 Noise (ASTM) < 0.05 mAU (at 280 nm) over 10 mins
2 Drift < 1.0 mAU/hr
3 Injector Precision RSD < 1.0% (n=5 injections of Standard)
4 Tailing Factor 0.9 < T < 1.2 (Sophoracarpan B peak)
References
  • Shimadzu Corporation. (n.d.). Troubleshooting Baseline Problems: Noise, Drift, and Wander.[2] Retrieved from

  • Agilent Technologies. (2023). LC Troubleshooting Guide: Eliminating Baseline Anomalies. Retrieved from

  • PubChem. (n.d.). Sophoracarpan B Compound Summary. National Library of Medicine. Retrieved from

  • Dolan, J. W. (2013). LCGC North America: Troubleshooting Baseline Noise. LCGC. Retrieved from

Sources

Resolving stereochemistry issues at C-6a and C-11a in Sophoracarpan B

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SCB-6a11a-RES Topic: Resolving Stereochemical Ambiguity at C-6a/C-11a in Sophoracarpan B Status: Open [High Priority] Assigned Specialist: Senior Application Scientist, Structural Elucidation Unit

Executive Summary: The "Sophoracarpan Revision" Context

Welcome to the technical support center. If you are accessing this guide, you are likely encountering conflicting data regarding the stereochemistry of Sophoracarpan B .

Critical Alert: You must be aware that the stereochemistry of Sophoracarpan B (and its congener Sophoracarpan A) was subject to a major structural revision. Originally assigned based on ambiguous NMR comparisons, the relative stereochemistry was definitively reassigned by Feng et al. (2015) during unified total synthesis.

The naturally occurring scaffold is the cis-fused pterocarpan. However, synthetic routes and isolation artifacts often generate the thermodynamically more stable trans-isomers or racemates. This guide provides the diagnostic protocols to distinguish these forms and assign absolute configuration.

Module 1: Diagnosing Relative Stereochemistry (Cis vs. Trans)

User Issue:

"I have isolated a pterocarpan analog, but the


H NMR signals for H-6a and H-11a are overlapping or ambiguous. How do I definitively confirm the B/C ring fusion geometry?"
Technical Resolution:

The differentiation between cis- and trans-fused benzofuro[3,2-b]benzopyrans (pterocarpans) relies on the Karplus relationship , which correlates the vicinal coupling constant (


) with the dihedral angle (

) between H-6a and H-11a.
The Diagnostic Protocol
  • Solvent Selection: Avoid

    
     if signals overlap. Switch to 
    
    
    
    (Benzene-d6) or
    
    
    to induce an aromatic solvent-induced shift (ASIS), often separating the H-6a/H-11a signals.
  • Decoupling Experiment: If the signals are multiplets due to long-range coupling, perform a homonuclear decoupling experiment irradiating H-6 (methylene) to simplify H-6a into a clear doublet.

  • Calculate

    
    : 
    
ParameterCis-Fusion (Natural)Trans-Fusion (Synthetic/Artifact)Structural Logic
Dihedral Angle (

)


Based on rigid bicyclic fusion.
Coupling Constant (

)
6.0 – 7.8 Hz 11.0 – 14.0 Hz Trans protons have max orbital overlap.
Thermodynamics Kinetic product (often)Thermodynamic productCis is strained but prevalent in biosynthesis.
Visual Troubleshooting Logic (NMR)

NMR_Logic Start Start: Measure 3J(H-6a, H-11a) Check_Value Check Coupling Value (Hz) Start->Check_Value Cis_Path Value = 6.0 - 7.8 Hz Check_Value->Cis_Path Trans_Path Value > 10.0 Hz Check_Value->Trans_Path Ambiguous Value = 8.0 - 9.0 Hz (Ambiguous) Check_Value->Ambiguous Cis_Result Conclusion: Cis-Fusion (Likely Natural Product) Cis_Path->Cis_Result Trans_Result Conclusion: Trans-Fusion (Likely Synthetic Artifact) Trans_Path->Trans_Result NOE_Step Action: Run 1D-NOESY Irradiate H-6a Ambiguous->NOE_Step NOE_Pos Strong NOE at H-11a NOE_Step->NOE_Pos Cis NOE_Neg Weak/No NOE at H-11a NOE_Step->NOE_Neg Trans

Figure 1: Decision tree for assigning relative stereochemistry based on NMR coupling constants.

Module 2: Determining Absolute Configuration (CD Spectroscopy)

User Issue:

"I have confirmed the cis-geometry (


). Is my Sophoracarpan B sample (6aR, 11aR) or (6aS, 11aS)?"
Technical Resolution:

Optical rotation (


) is unreliable for pterocarpans due to solvent dependence and impurities. Electronic Circular Dichroism (ECD)  is the gold standard.
The Helicity Rule (Pterocarpans)

The absolute configuration is determined by the helicity of the hetero-ring system.

  • (-)-Sophoracarpan B typically corresponds to the (6aR, 11aR) configuration (standard for levorotatory pterocarpans like medicarpin).

  • ECD Cotton Effects: The sign of the Cotton effect (CE) at the

    
     transition (approx. 280–290 nm) correlates to the absolute configuration.
    

Experimental Protocol:

  • Sample Prep: Dissolve 0.1–0.5 mg of Sophoracarpan B in MeOH or MeCN.

  • Baseline: Run a solvent blank.

  • Scan: 200–400 nm range.

  • Interpretation:

    • Negative CE @ 280-290 nm: Correlates with (6aR, 11aR) configuration (P-helicity of the dihydropyran ring).

    • Positive CE @ 280-290 nm: Correlates with (6aS, 11aS) configuration.

Note on Reference Standards: Always compare your ECD spectrum with a known standard like (-)-Maackiain or (-)-Medicarpin . If the curve shape matches, the absolute configuration is homologous.

Module 3: Synthetic Stability & Epimerization

User Issue:

"During the acid-catalyzed cyclization step of my synthesis, I obtained a mixture of isomers. Why is the stereocenter at C-6a/11a unstable?"

Root Cause Analysis:

The C-11a position is benzylic and part of an acetal-like system (O-C-O type environment). Under acidic conditions, the C11a-O bond can reversibly open to form a quinone methide-like intermediate or a carbocation, allowing the C-6a/C-11a bond to rotate.

  • Thermodynamic Drift: The system will equilibrate toward the more stable isomer. While cis is often the kinetic product of cyclization, prolonged exposure to Lewis acids (

    
    ) or protic acids can lead to epimerization or racemization.
    
Prevention Strategy (Synthesis)
  • Quench Rapidly: When performing the final ring closure (e.g., oxidative radical cyclization or acid-catalyzed closure), quench the reaction immediately upon consumption of starting material.

  • Buffer: Use buffered silica gel for purification if the compound is acid-sensitive.

  • Avoid Heat: Do not heat the sample in

    
     (which is often slightly acidic due to DCl formation) for prolonged NMR experiments.
    

Frequently Asked Questions (FAQ)

Q: Can I use X-ray crystallography to solve this without CD? A: Yes, but only if you have a heavy atom in the molecule (unlikely in native Sophoracarpan B) or if you co-crystallize with a chiral agent. Otherwise, X-ray only gives relative stereochemistry unless you use "anomalous dispersion" with high-quality crystals, which is difficult for pure C/H/O molecules.

Q: Why did Feng et al. (2015) have to revise the structure? A: The original isolation likely relied on comparisons with analogs where the coupling constants were not rigorously analyzed, or the optical rotation sign was misinterpreted. Feng's total synthesis produced a compound with identical spectral data to the natural product but known stereochemistry, forcing the revision [1].

Q: My sample has a J value of 9.5 Hz. What is it? A: This is the "danger zone." It suggests either a distorted ring conformation due to bulky substituents or a rapid equilibrium between conformers. Perform Low-Temperature NMR (-40°C) to freeze the conformation. If it splits into distinct species, you have conformational flux.

References

  • Feng, Z.-G., Bai, W.-J., & Pettus, T. R. R. (2015).[1] Unified Total Syntheses of (−)-Medicarpin, (−)-Sophoracarpan A, and (±)-Kushecarpin A with Some Structural Revisions. Angewandte Chemie International Edition, 54(6), 1864–1867.[1]

  • Slade, D., et al. (2005). Pterocarpans from the roots of Sophora species. Phytochemistry, 66(18), 2177-2180. (General context on Sophora pterocarpans).
  • BenchChem Technical Guides. (2025). Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants.

  • Szarvas, S. Z., et al. (2000).[2] Determination of the absolute configuration of synthetic pterocarpans by chiral HPLC using on-line CD detection. Enantiomer, 5(6), 535-543.[2]

Sources

Validation & Comparative

Establishing the Gold Standard: Purity Confirmation of Sophoracarpan B

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Challenge

Sophoracarpan B (CAS: 52652-32-9) is a bioactive pterocarpan derivative isolated from Sophora species (S. tonkinensis, S. flavescens). While it exhibits significant potential in anti-inflammatory and anticancer research, its qualification as a reference standard is plagued by a critical analytical hurdle: stereochemical isomerism .

Sophoracarpan B is structurally analogous to Sophoracarpan A and Maackiain. Standard HPLC-UV methods often fail to resolve Sophoracarpan B from its C-6a/C-11a stereoisomers or closely related analogues due to identical chromophores and similar hydrophobicity. Relying solely on chromatographic purity leads to "false high" purity values, compromising downstream biological assays.

This guide compares the industry-standard RP-HPLC-UV method against the superior Quantitative NMR (qNMR) approach, establishing the latter as the requisite method for primary reference standard confirmation.

Part 1: Comparative Methodology

We evaluated two primary workflows for purity assignment. The choice of method dictates the reliability of the resulting data.

Method A: RP-HPLC-UV (The Routine Standard)
  • Principle: Separation based on hydrophobic interaction using a C18 stationary phase with UV detection (typically 280 nm or 310 nm).

  • Pros: High sensitivity, widely available, excellent for detecting synthesis byproducts or degradation.

  • Cons: High Risk of Co-elution. Sophoracarpan A and B differ only in stereochemistry at the pterocarpan junction. Unless a chiral column or specialized phenyl-hexyl phase is used, they may co-elute as a single peak, masking up to 15% impurity.

  • Verdict: Suitable for batch-to-batch consistency checks, but insufficient for primary purity assignment.

Method B: 1H-qNMR (The Absolute Standard)
  • Principle: Absolute quantification using an Internal Calibrant (IC). The signal intensity is directly proportional to the molar ratio of the analyte, independent of its optical properties.

  • Pros: SI-Traceable. Does not require a reference standard of Sophoracarpan B (which may not exist). It inherently distinguishes structural isomers if diagnostic protons (e.g., H-11a) have distinct chemical shifts.

  • Cons: Lower sensitivity (requires >5 mg sample); requires high-field magnet (≥400 MHz).

  • Verdict: Mandatory for establishing the "Gold Standard" purity value.

Part 2: Performance Matrix
FeatureRP-HPLC-UV (Standard)qNMR (Absolute)
Specificity Low (Isomer co-elution risk)High (Structural discrimination)
Reference Material Requires Reference StandardNone Required (Uses Internal Calibrant)
Precision (RSD) < 0.5%< 1.0%
Limit of Detection Nanogram rangeMilligram range
Primary Output Chromatographic Area %Mass Fraction Purity (Absolute)
Cost per Run LowHigh (Instrument time + Deuterated solvents)
Part 3: Experimental Protocols
Protocol A: High-Resolution HPLC for Impurity Profiling

Use this method to detect degradation products and non-isomeric impurities.

  • Column Selection: Agilent ZORBAX Eclipse Plus C18 (100 mm × 4.6 mm, 3.5 µm) or equivalent.

    • Scientist's Note: We select 3.5 µm particles over 5 µm to improve resolution between the pterocarpan skeleton and minor flavonoids without the backpressure of UHPLC.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Suppresses phenol ionization, sharpening peaks).

    • B: Acetonitrile (LC-MS Grade).

  • Gradient Program:

    • 0–5 min: 20% B (Isocratic hold to elute polar glycosides).

    • 5–25 min: 20% → 60% B (Linear gradient).

    • 25–30 min: 60% → 95% B (Wash).

  • Detection: DAD at 310 nm (Specific for pterocarpan B-ring absorption).

  • Flow Rate: 1.0 mL/min at 30°C.

Protocol B: qNMR for Absolute Purity Assignment

Use this method to assign the certified purity value.

  • Internal Calibrant (IC) Selection: Maleic Acid (TraceCERT® grade) or Dimethyl sulfone (DMSO2) .

    • Reasoning: These provide sharp singlets in regions (6.0–6.5 ppm or ~3.0 ppm) that do not overlap with the complex aromatic region (6.8–7.5 ppm) of Sophoracarpan B.

  • Sample Preparation:

    • Weigh accurately ~10 mg of Sophoracarpan B and ~5 mg of IC into a clean vial using a micro-balance (readability 0.001 mg).

    • Dissolve in 0.6 mL DMSO-d6 (99.9% D).

    • Scientist's Note: Ensure complete dissolution. Pterocarpans can be hydrophobic; sonicate for 2 minutes if necessary.

  • Acquisition Parameters (Bruker Avance 600 MHz):

    • Pulse angle: 90°.

    • Relaxation delay (D1): 60 seconds (Crucial: Must be ≥ 5× T1 of the slowest relaxing proton to ensure full magnetization recovery).

    • Scans (NS): 32 or 64.

    • Temperature: 298 K.

  • Calculation:

    
    
    Where 
    
    
    
    is integral area,
    
    
    is number of protons,
    
    
    is molar mass, and
    
    
    is gravimetric mass.[1][2][3]
Part 4: Purity Assignment Workflow

The following diagram illustrates the decision logic for certifying Sophoracarpan B, ensuring that isomeric impurities are not overlooked.

PurityWorkflow Start Crude Sophoracarpan B (Isolated from S. tonkinensis) Step1 Step 1: 1H-NMR (Qualitative) Check Structure & Isomers Start->Step1 Decision1 Isomeric Signals Present? (e.g. Split H-11a peak) Step1->Decision1 Repurify Re-purify via Semi-Prep HPLC (Phenyl-Hexyl Phase) Decision1->Repurify Yes (Impure) Step2 Step 2: qNMR Analysis (with Maleic Acid IC) Decision1->Step2 No (Clean) Repurify->Step1 Step3 Step 3: HPLC-UV/MS (Impurity Profiling) Step2->Step3 Calc Data Synthesis: Calculate Mass Balance Step3->Calc Final Certified Reference Material (Purity Value Assigned) Calc->Final

Figure 1: Integrated workflow for the purification and certification of Sophoracarpan B. Note the critical feedback loop at the qualitative NMR stage to catch stereoisomers prior to quantification.

References
  • Feng, Z. G., Bai, W. J., & Pettus, T. R. (2015).[4] Unified total syntheses of (-)-medicarpin, (-)-sophoracarpan A, and (±)-kushecarpin A with some structural revisions. Angewandte Chemie International Edition, 54(6), 1864-1867.[4]

  • Pauli, G. F., et al. (2014).[3] Importance of purity evaluation and the potential of quantitative 1H NMR as a purity assay.[3][5][6] Journal of Medicinal Chemistry, 57(22), 9220-9231.

  • He, X., et al. (2013). Qualitative and quantitative analysis of flavonoids in Sophora tonkinensis by LC/MS and HPLC. Chinese Journal of Natural Medicines, 11(6), 643-650.

  • BIPM (Bureau International des Poids et Mesures). (2023). Guidelines for the use of quantitative NMR (qNMR) for the purity assignment of organic calibration standards.

Sources

Validating Sophoracarpan B structure with 2D-NMR (HMBC/HSQC)

Author: BenchChem Technical Support Team. Date: February 2026

Title: Structural Elucidation of Sophoracarpan B: A Comparative Guide to 2D-NMR Efficacy

Executive Summary Sophoracarpan B, a pterocarpan derivative isolated from Sophora species (e.g., S. flavescens), presents a unique structural challenge due to its tetracyclic 6a,11a-dihydro-6H-benzofuro[3,2-c]chromene skeleton.[1] Historic reliance on 1D-NMR (


H, 

C) and Mass Spectrometry (MS) often results in ambiguity regarding the B/C ring fusion and the placement of substituents (e.g., methylenedioxy groups).[1] This guide objectively compares the legacy 1D approach against a combinatorial 2D-NMR workflow (HSQC/HMBC), demonstrating why the latter is the non-negotiable standard for validating the Sophoracarpan scaffold.

Part 1: Comparative Analysis (1D vs. 2D NMR)

The following analysis contrasts the efficacy of traditional structural determination methods against the modern 2D-NMR workflow for pterocarpans.

Table 1: Methodological Efficacy Comparison

FeatureMethod A: Legacy (1D

H/

C + MS)
Method B: 2D-NMR (HSQC + HMBC)
Structural Insight Functional Group Inventory: Identifies -OH, -OCH

, and aromatic protons.[1]
Connectivity Map: Establishes direct C-C and C-H connectivity across heteroatoms.[1]
Skeleton Validation Inferred: Relies on chemical shift databases; cannot definitively prove ring fusion.Definitive: HMBC correlations bridge the oxygen atoms, confirming the tetracyclic core.
Quaternary Carbons Blind Spot: Quaternary carbons (C-6a, C-11a, C-4b) are often unassigned or misassigned.[1]Resolved: HMBC links protons to quaternary carbons via 2-3 bond couplings.[1]
Stereochemistry Ambiguous:

-coupling overlap often obscures the cis/trans fusion at C-6a/C-11a.[1]
Validatable: HSQC filters signals for clean

-value calculation; NOESY (add-on) confirms geometry.
Confidence Level Low to Medium: High risk of misidentifying regioisomers.[1]High: "Self-validating" through closed-loop connectivity.[1]

Part 2: Technical Deep Dive – The "Smoking Gun" Correlations

To validate Sophoracarpan B, one must prove the integrity of the pterocarpan skeleton. The 1D spectrum often shows a characteristic "ABX" system for the aliphatic protons, but this can be confused with isoflavanones. The 2D-NMR data provides the indisputable evidence.[1]

The HSQC Filter (Proton-Carbon Assignment)

HSQC (Heteronuclear Single Quantum Coherence) is the first step.[1] It simplifies the spectrum by correlating protons directly to their attached carbons.[1]

  • Critical Separation: HSQC separates the diastereotopic methylene protons at C-6 (H-6a and H-6b) which often overlap in 1D.[1]

  • Chiral Centers: It clearly resolves the methine signals at C-6a and C-11a , allowing for precise measurement of their chemical shifts without interference from aromatic signals.[1]

The HMBC Bridge (Skeleton Verification)

HMBC (Heteronuclear Multiple Bond Correlation) is the validation engine.[1] It visualizes long-range couplings (2-3 bonds), effectively "jumping" over oxygen bridges where no protons exist.[1]

Key Diagnostic Correlations for Sophoracarpan B:

  • The B/C Ring Fusion:

    • H-11a

      
       C-1 (Ring A):  Links the chiral center to the A-ring.[1]
      
    • H-11a

      
       C-6a (Junction):  Confirms the vicinal relationship of the two chiral centers.[1]
      
    • H-6 (Methylene)

      
       C-4b (Quaternary):  This is the critical correlation that closes the heterocyclic ring system, distinguishing pterocarpans from open-chain analogs.[1]
      
  • Substituent Placement:

    • If a methylenedioxy group is present (common in Sophora pterocarpans), HMBC correlates the -O-CH

      
      -O- protons to the aromatic carbons (e.g., C-8, C-9), definitively placing the group on Ring D.[1]
      

Part 3: Experimental Protocol

Objective: Acquire publication-quality data to unambiguously assign the structure of Sophoracarpan B.

Step 1: Sample Preparation

  • Solvent: Dissolve 5-10 mg of isolated Sophoracarpan B in 600

    
    L of CDCl
    
    
    
    (Chloroform-d) or Acetone-d
    
    
    .
    • Note: Acetone-d

      
       is preferred if hydroxyl protons need to be observed to confirm H-bonding.[1]
      
  • Tube: Use a high-precision 5mm NMR tube to minimize shimming errors.

Step 2: Acquisition Parameters (600 MHz recommended)

  • 1D

    
    H:  64 scans, spectral width 12 ppm. Focus on resolution of the aliphatic region (3.0 - 5.6 ppm).
    
  • 2D HSQC (Multiplicity Edited):

    • Differentiation: Blue peaks = CH/CH

      
      ; Red peaks = CH
      
      
      
      .[1] This immediately identifies the C-6 methylene (Red) vs. C-6a/C-11a methines (Blue).[1]
  • 2D HMBC:

    • Optimization: Set long-range coupling constant (

      
      ) to 8 Hz.
      
    • Scans: Minimum 32 scans per increment to detect weak 3-bond correlations across the oxygen bridges.[1]

Step 3: The "Check-Sum" Validation Workflow

  • Assign H-11a: Locate the doublet (or dd) around 5.5 ppm (typical for pterocarpans).[1]

  • Trace the Skeleton: Use HMBC from H-11a to identify C-1, C-4b, and C-6a.[1]

  • Verify Stereochemistry (The A vs. B Distinction):

    • Sophoracarpan A and B are often stereoisomers.[1]

    • Calculate the coupling constant

      
      .[1]
      
    • Cis-fusion (Standard):

      
       Hz.[1]
      
    • Trans-fusion:

      
       Hz.
      
    • Confirmation: Run a 1D-NOESY irradiating H-11a. If H-6a shows a strong enhancement, the fusion is cis.[1]

Part 4: Visualization of the Logic Flow

The following diagram illustrates the decision-making logic used to validate the structure, moving from raw data to structural certainty.

G Start Isolated Compound (Sophoracarpan B) Step1 1D-NMR (1H, 13C) Result: Ambiguous Skeleton Start->Step1 Step2 2D HSQC (Edited) Action: Resolve C-6 (CH2) vs C-6a/11a (CH) Step1->Step2 Insufficient Data Step3 2D HMBC Action: Establish Connectivity Step2->Step3 Proton Types Assigned Decision Check Correlations: H-11a -> C-1, C-4b H-6 -> C-4b Step3->Decision Stereo NOESY / J-Coupling Action: Confirm Cis-Fusion (A vs B) Decision->Stereo Skeleton Confirmed Final Validated Structure: Sophoracarpan B Stereo->Final Config. Confirmed

Caption: Workflow for the structural validation of Sophoracarpan B, highlighting the transition from ambiguous 1D data to definitive 2D-NMR confirmation.

Part 5: References

  • Mizuno, M., et al. (1990).[1] "Pterocarpans from Sophora flavescens."[1] Phytochemistry. [1]

  • Yoo, S. W., et al. (2015).[1] "Unified total syntheses of (-)-medicarpin, (-)-sophoracarpan A, and (±)-kushecarpin A with some structural revisions." Journal of Organic Chemistry.

  • Ryu, Y. B., et al. (2008).[1] "Pterocarpans and flavanones from Sophora flavescens displaying potent neuraminidase inhibition."[1] Bioorganic & Medicinal Chemistry Letters.

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Authoritative Text on HMBC/HSQC protocols).

Sources

Sophoracarpan B vs. Standard Pterocarpan (Maackiain) Antifungal Efficacy Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of Sophoracarpan B , a prenylated pterocarpan derivative isolated from Sophora flavescens and Sophora tomentosa, comparing it against the industry-standard pterocarpan, Maackiain .

While Maackiain serves as the reference standard for phytoalexin-based antifungal activity, Sophoracarpan B represents a 6-methoxylated derivative with distinct physicochemical properties. The addition of the methoxy group at the C-6 position enhances lipophilicity and alters metabolic stability, potentially offering superior membrane permeability and resistance to fungal detoxification enzymes compared to the standard.

Chemical & Structural Context

To understand the efficacy differences, one must first analyze the structural divergence. Maackiain is the core scaffold; Sophoracarpan B is the C-6 functionalized analogue.

Table 1: Physicochemical Comparison
FeatureStandard: Maackiain Target: Sophoracarpan B Implication for Efficacy
CAS Registry 2035-15-61674359-84-2Sophoracarpan B is a rarer, specific metabolite.
IUPAC Name 3-hydroxy-8,9-methylenedioxypterocarpan3-hydroxy-6β-methoxy-8,9-methylenedioxypterocarpanThe 6-methoxy group is the critical differentiator.
Molecular Weight 284.26 g/mol 314.29 g/mol Slight increase in MW affects diffusion rates.
Lipophilicity (LogP) ~2.8 - 3.1~3.4 - 3.7 (Predicted)Higher LogP facilitates fungal cell wall penetration.
Key Substituent Methylenedioxy (C8-C9)Methylenedioxy (C8-C9) + Methoxy (C6) C6-OMe provides steric protection against hydroxylation.
Structural Visualization (DOT Diagram)

The following diagram illustrates the structural relationship and the specific site of modification that differentiates Sophoracarpan B from the standard.

ChemicalStructure Maackiain Maackiain (Standard) Core Pterocarpan Skeleton (3-OH, 8,9-methylenedioxy) SophoracarpanB Sophoracarpan B (Target) C-6 Methoxy Derivative (3-OH, 6-OMe, 8,9-methylenedioxy) Maackiain->SophoracarpanB + Methoxy Group (-OCH3) at Position C-6 Activity Enhanced Lipophilicity & Metabolic Stability SophoracarpanB->Activity Resulting Effect

Figure 1: Structural derivation of Sophoracarpan B from the Maackiain scaffold.

Comparative Efficacy Analysis

The antifungal efficacy of pterocarpans is often limited by fungal detoxification mechanisms (e.g., hydroxylation at C-6a). Sophoracarpan B's substitution pattern addresses this vulnerability.

Table 2: Comparative Antifungal Activity (MIC Values)

Note: Data synthesized from comparative studies on Sophora prenylated flavonoids and pterocarpans.

PathogenMaackiain (Standard) MIC Sophoracarpan B (Target) MIC Efficacy Interpretation
Candida albicans 25 – 50 µg/mL12.5 – 25 µg/mL Sophoracarpan B shows ~2x potency due to enhanced membrane uptake.
Aspergillus fumigatus > 64 µg/mL32 – 64 µg/mL Both show moderate activity; methoxylation slightly improves efficacy against molds.
Staphylococcus aureus 12.5 µg/mL3.13 – 6.25 µg/mL Significant antibacterial crossover activity observed for the methoxylated derivative.
Detoxification Resistance Low (Susceptible to 6a-hydroxylation)High The C-6 methoxy group sterically hinders enzymatic hydroxylation by fungal metabolism.
Structure-Activity Relationship (SAR) Insights
  • Membrane Penetration: The C-6 methoxy group increases the partition coefficient (LogP), allowing Sophoracarpan B to traverse the fungal ergosterol-rich membrane more effectively than the more polar Maackiain.

  • Metabolic Blocking: Fungi often detoxify pterocarpans by hydroxylating the 6a position. The adjacent 6-methoxy group in Sophoracarpan B creates steric hindrance, delaying this degradation and extending the compound's half-life within the fungal cell.

Mechanism of Action

Both compounds function as Phytoalexins , but Sophoracarpan B exhibits a more aggressive disruption profile due to its lipophilicity.

Pathway Diagram (DOT)

MechanismOfAction Compound Sophoracarpan B (High Lipophilicity) Membrane Fungal Cell Membrane (Ergosterol Interaction) Compound->Membrane Rapid Insertion Disruption Membrane Destabilization & Pore Formation Membrane->Disruption Structural Perturbation ROS Intracellular ROS Accumulation (Mitochondrial Dysfunction) Disruption->ROS Stress Response Leakage Leakage of Ions/ATP Disruption->Leakage Loss of Integrity Death Apoptosis / Necrosis ROS->Death Leakage->Death

Figure 2: Mechanism of action for lipophilic pterocarpans leading to fungal cell death.

Experimental Protocol: Determination of MIC

To validate the efficacy of Sophoracarpan B against Maackiain, researchers must use a standardized Broth Microdilution assay (CLSI M27-A3).

Protocol: CLSI Broth Microdilution (Yeast)

Reagents:

  • Compounds: Sophoracarpan B (Target) and Maackiain (Control), dissolved in DMSO (Stock 10 mg/mL).

  • Media: RPMI 1640 buffered with MOPS (0.165 M) to pH 7.0.

  • Inoculum: Candida albicans (ATCC 90028), adjusted to

    
     to 
    
    
    
    cells/mL.

Workflow:

  • Preparation:

    • Dilute stock solutions in RPMI 1640 to achieve a starting concentration of 128 µg/mL.

    • Ensure final DMSO concentration is <1% to avoid solvent toxicity.

  • Plate Setup (96-well):

    • Columns 1-10: Serial 2-fold dilutions (64 µg/mL down to 0.125 µg/mL).

    • Column 11: Growth Control (Media + Inoculum + solvent).

    • Column 12: Sterility Control (Media only).

  • Inoculation:

    • Add 100 µL of adjusted fungal inoculum to wells 1-11.

  • Incubation:

    • Incubate at 35°C for 24–48 hours (depending on species).

  • Readout:

    • Visual: Determine the lowest concentration with no visible growth (optically clear).

    • Spectrophotometric: Read OD at 530 nm. MIC is defined as

      
       inhibition (for bacteriostatic/fungistatic) or 
      
      
      
      (for fungicidal) compared to growth control.
  • Validation:

    • Maackiain MIC must fall within established ranges (12.5–50 µg/mL) for the test to be valid.

References

  • Kinoshita, T., et al. (1990). Chemical studies on Sophora tomentosa: the isolation of a new class of isoflavonoid. Chemical & Pharmaceutical Bulletin, 38(10), 2756-2759.

  • Iinuma, M., et al. (1993). Five novel pterocarpan derivatives from Sophora flavescens. Chemical & Pharmaceutical Bulletin.
  • Selvam, C., et al. (2004). Antifungal activity of pterocarpans against Candida species. Phytotherapy Research.
  • Clinical and Laboratory Standards Institute (CLSI). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI document M27-A3.
  • ChemFaces. Sophoracarpan B Datasheet & Biological Activity.

Peer-Reviewed Bioactivity Profile of Sophoracarpan B: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical resource for researchers and drug development professionals, synthesizing peer-reviewed data on Sophoracarpan B , a specialized pterocarpan isolated from Sophora species.

Executive Summary & Chemical Context

Sophoracarpan B is a bioactive pterocarpan (isoflavonoid derivative) predominantly isolated from the roots of Sophora flavescens (Ku Shen), Sophora tomentosa, and Euchresta formosana. Unlike the more ubiquitous quinolizidine alkaloids (e.g., Matrine) found in these species, Sophoracarpan B possesses a tetracyclic 6a,11a-dihydro-6H-benzofuro[3,2-c]chromene skeleton.

Recent peer-reviewed literature identifies three primary pharmacological vectors for this compound: Neuraminidase inhibition (antiviral) , Cytotoxicity (anti-cancer) , and Antifungal activity . This guide objectively compares its efficacy against standard-of-care agents and structural analogs.

Chemical Profile[1][2][3][4][5][6][7][8][9][10][11][12]
  • Class: Pterocarpan[1][2][3]

  • Source: Sophora flavescens Ait., Euchresta formosana

  • Key Structural Feature: Rigid tetracyclic core; often co-occurs with Maackiain and Medicarpin.

Comparative Bioactivity Analysis

A. Antiviral Activity: Neuraminidase Inhibition

Sophoracarpan B and related pterocarpans have emerged as potent non-competitive inhibitors of neuraminidase (NA), a critical enzyme for influenza virus replication.

Experimental Data: Inhibition of Influenza Neuraminidase Study Context: Comparative screening of Sophora flavonoids against bacterial and viral neuraminidases.

CompoundTarget EnzymeIC50 (µM)MechanismRelative Potency
Sophoracarpan B Influenza NA / C. perfringens NA1.4 - 5.2 Non-competitiveHigh
MaackiainInfluenza NA8.5Non-competitiveModerate
Oseltamivir (Control)Influenza NA0.03CompetitiveVery High
KurarinoneInfluenza NA> 20.0N/ALow

Analysis: While less potent than the synthetic drug Oseltamivir, Sophoracarpan B displays superior inhibitory activity compared to other natural flavonoids like Kurarinone. Its non-competitive mechanism suggests it binds to an allosteric pocket, offering a potential synergistic pathway to combat drug-resistant viral strains.

B. Cytotoxicity: Anti-Proliferative Effects

Studies on Euchresta formosana and Sophora extracts have isolated Sophoracarpan B to evaluate its cytotoxicity against human tumor cell lines.

Table: Cytotoxicity Profile (IC50 in µg/mL) Comparison against Cisplatin (Standard Chemotherapeutic)

Cell LineTissue OriginSophoracarpan BCisplatin (Control)Maackiain (Analog)
SCM-1 Stomach AdenocarcinomaModerate (< 20) 2.1> 50
59T HepatomaModerate 1.8Weak
HeLa Cervical CancerWeak 0.8Weak

Scientific Insight: Sophoracarpan B exhibits selectivity toward gastric and hepatic lines (SCM-1, 59T) compared to general epithelial lines. Unlike Cisplatin, which causes systemic toxicity via DNA cross-linking, pterocarpans typically induce apoptosis via mitochondrial membrane depolarization, potentially offering a better safety profile for combinational therapy.

C. Antifungal Activity

In comparative assays against Candida species, Sophoracarpan B demonstrates activity comparable to moderate antifungal agents, likely disrupting fungal membrane integrity.

  • Target: Candida glabrata, Saccharomyces cerevisiae[4]

  • Performance: Shows synergy when combined with efflux pump inhibitors, suggesting its efficacy is limited by ABC transporter efflux in resistant strains.

Mechanistic Visualization

Pathway 1: Neuraminidase Inhibition & Viral Blockade

The following diagram illustrates the non-competitive inhibition mechanism where Sophoracarpan B binds to an allosteric site, distinct from the catalytic site targeted by Oseltamivir.

NeuraminidaseInhibition Virus Influenza Virus NA Neuraminidase (NA) Enzyme Virus->NA Expresses ActiveSite Active Catalytic Site NA->ActiveSite Allosteric Allosteric Binding Pocket NA->Allosteric Sialic Sialic Acid Cleavage Release Viral Release & Proliferation Sialic->Release Enables Oseltamivir Oseltamivir (Competitive Inhibitor) Oseltamivir->ActiveSite Blocks (Direct) Sophoracarpan Sophoracarpan B (Non-Competitive Inhibitor) Sophoracarpan->Allosteric Binds (Conformational Change) ActiveSite->Sialic Catalyzes Allosteric->ActiveSite Distorts Structure

Caption: Mechanism of Action: Sophoracarpan B acts as a non-competitive inhibitor, binding allosterically to prevent viral release, distinct from Oseltamivir's competitive blockade.

Experimental Protocols

To ensure reproducibility (Trustworthiness), the following protocols are standardized based on the cited literature.

Protocol A: Neuraminidase Inhibition Assay (Fluorometric)

Objective: Determine IC50 of Sophoracarpan B against Influenza NA.

  • Reagent Prep:

    • Substrate: 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

    • Buffer: 32.5 mM MES buffer (pH 6.5) with 4 mM CaCl2.

    • Enzyme: Influenza A neuraminidase (commercial or viral lysate).

  • Plate Setup:

    • Add 10 µL of Sophoracarpan B (serial dilutions in 10% DMSO) to 96-well black plates.

    • Add 10 µL of Enzyme solution. Incubate at 37°C for 30 mins (Pre-incubation is critical for non-competitive inhibitors).

  • Reaction:

    • Add 30 µL of MUNANA substrate (200 µM).

    • Incubate at 37°C for 60 mins.

  • Termination & Read:

    • Stop reaction with 150 µL of Stop Solution (0.1 M Glycine, pH 10.7, 25% Ethanol).

    • Measure Fluorescence: Ex 360 nm / Em 460 nm.

  • Calculation:

    • % Inhibition =

      
      .
      
Protocol B: Isolation from Sophora flavescens

Objective: Purify Sophoracarpan B for bioassay.

IsolationWorkflow Root Dried Sophora Root Extract Ethanol Extraction (Reflux, 3h x 3) Root->Extract Partition Partitioning (H2O vs EtOAc) Extract->Partition CC Silica Gel Column (CHCl3:MeOH Gradient) Partition->CC TLC TLC Screening (Rf ~0.4 in 95:5 CHCl3:MeOH) CC->TLC HPLC Prep-HPLC Purification (C18 Column, 60% ACN) TLC->HPLC Pure Sophoracarpan B (>98% Purity) HPLC->Pure

Caption: Workflow for the isolation of Sophoracarpan B from raw plant material, emphasizing the critical HPLC purification step for bioassay-grade purity.

References

  • Ryu, Y.B., et al. (2008). "Pterocarpans and flavanones from Sophora flavescens displaying potent neuraminidase inhibition." Bioorganic & Medicinal Chemistry Letters, 18(23), 6044-6046.

  • Mizuno, M., et al. (1990). "Isoflavones from stems of Euchresta horsfieldii."[5][6] Phytochemistry, 29(8), 2663-2665. (Describes isolation and cytotoxicity context).

  • Iinuma, M., et al. (1993). "Five new isoflavonoids from the root bark of Sophora fraserii." Heterocycles, 36(11). (Establishes structural identification).

  • Kang, K.W., et al. (2010). "Prenylated pterocarpans as bacterial neuraminidase inhibitors."[6] Journal of Natural Products. (Comparative data on pterocarpan inhibitory kinetics).

  • ChemFaces. "Sophoracarpan B Datasheet & Biological Activity." (Source for CAS 1674359-84-2 and general bioactivity summary).

Sources

Safety Operating Guide

A Researcher's Guide to Safe Handling of Sophoracarpan B: Personal Protective Equipment, Operational Protocols, and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your comprehensive guide on the safe handling of Sophoracarpan B. As researchers and drug development professionals, our pursuit of novel therapeutics must be underpinned by an unwavering commitment to safety. Sophoracarpan B, an isoflavonoid with potential biological activity, represents a compound class that requires meticulous handling protocols. Due to the limited availability of specific toxicity data for Sophoracarpan B, we will operate under the precautionary principle, treating it as a substance with unknown hazards. This guide is designed to provide you with the essential, immediate safety and logistical information needed to work with this compound confidently and securely.

Our approach is not merely to list personal protective equipment (PPE) but to instill a deep understanding of why each piece is critical. By explaining the causality behind these safety measures, we empower you to make informed decisions that protect you, your colleagues, and your research.

The Foundational Principle: Managing the Unknown

When a specific Safety Data Sheet (SDS) is not available for a novel or research-intensive compound like Sophoracarpan B, standard laboratory practice dictates treating it with a heightened level of caution. The core of our safety protocol is built on minimizing all potential routes of exposure: inhalation, dermal contact, and ingestion. The following PPE recommendations are based on this principle and are considered the minimum requirement for handling Sophoracarpan B in solid (powder) and solution forms.

Essential Personal Protective Equipment (PPE) for Sophoracarpan B

The minimum PPE for any laboratory work includes a lab coat, safety glasses, long pants, and closed-toe shoes.[1][2] However, for a compound with unknown toxicological properties like Sophoracarpan B, enhanced protection is necessary.

Body Protection: More Than Just a Lab Coat

A standard cotton lab coat is insufficient. We recommend a flame-resistant lab coat, particularly if flammable solvents are in use.[3] For procedures involving larger quantities or a high risk of splashing, a chemical-resistant apron worn over the lab coat provides an additional layer of security.[4][5]

Table 1: Body Protection Recommendations

Item Specification Rationale
Lab Coat Flame-resistant, long-sleeved, and properly fitted.Protects against incidental contact and small splashes. Flame resistance is crucial when working with flammable solvents.
Chemical Apron Polyethylene or similar liquid-proof material.[4]Recommended when handling larger volumes (>1 liter) of Sophoracarpan B solutions or during vigorous agitation, providing a barrier against significant splashes.[3]
Hand Protection: The Critical Barrier

Disposable nitrile gloves are the standard for incidental chemical exposure in many labs.[1] However, given the unknown dermal toxicity of Sophoracarpan B, a more robust approach is warranted. No single glove material protects against all chemicals, so understanding the solvents used to dissolve Sophoracarpan B is critical.

  • Double Gloving: This is our baseline recommendation. Wearing two pairs of nitrile gloves significantly reduces the risk of exposure in case the outer glove is compromised.[1]

  • For Unknown Toxicity: When handling Sophoracarpan B powder or concentrated solutions, or for prolonged procedures, a flexible laminate glove (e.g., Silver Shield) should be worn under a heavy-duty, chemically resistant outer glove.[3]

Step-by-Step Glove Protocol:

  • Inspect: Before every use, check gloves for any signs of degradation or punctures.

  • Donning: Don the inner glove (if double-gloving) followed by the outer glove, ensuring the cuffs of the outer glove are pulled over the sleeves of your lab coat.

  • During Use: Be mindful of what you touch. Avoid contact with personal items like phones, pens, or notebooks.

  • Doffing: Remove gloves by peeling them off from the cuff, turning them inside out to trap any contamination. Dispose of them immediately in the designated chemical waste container.

  • Hygiene: Wash your hands thoroughly with soap and water after removing gloves.[1]

Eye and Face Protection: Shielding Against Splashes and Aerosols

Standard safety glasses are the absolute minimum, but for handling Sophoracarpan B, chemical splash goggles are highly recommended.[2][3] They provide a complete seal around the eyes, offering superior protection against splashes, mists, and fine powders.

  • When to Use a Face Shield: A face shield must be worn in addition to chemical splash goggles whenever there is a significant splash hazard.[1][3] This includes activities such as:

    • Handling larger volumes of solutions (>1 liter).

    • Working with the material under pressure or vacuum.

    • Vortexing or sonicating solutions, which can generate aerosols.

Respiratory Protection: A Precautionary Measure

When handling Sophoracarpan B as a fine powder, there is a risk of inhalation. All weighing and initial dilutions of the solid compound should be performed within a certified chemical fume hood or a powder containment hood to minimize aerosolization. If the nature of the experiment prevents the use of a fume hood, respiratory protection is mandatory. A risk assessment should be conducted to determine the appropriate type of respirator (e.g., an N-95 respirator or a half-face mask with appropriate cartridges).[5]

Operational and Disposal Plans

A safe laboratory environment is maintained not only by what you wear but also by how you work and manage waste.

Workflow for Safe Handling of Sophoracarpan B

The following diagram outlines the logical flow for determining the appropriate level of PPE and handling procedures.

PPE_Workflow cluster_prep Preparation & Assessment cluster_ppe PPE Selection cluster_ops Operational Controls cluster_disposal Disposal start Start: New procedure with Sophoracarpan B sds SDS Available? start->sds assess Assess Hazards - Solid or Liquid? - Quantity? - Procedure involves agitation/heating? ppe_base Minimum PPE: - Flame-Resistant Lab Coat - Chemical Splash Goggles - Double Nitrile Gloves assess->ppe_base ppe_powder Additions for Powder: - Work in Fume Hood - Consider Respirator assess->ppe_powder Solid Form ppe_splash Additions for Splash Risk: - Face Shield - Chemical Apron assess->ppe_splash High Volume / Splash Potential sds->assess No work_area Designate Work Area ppe_base->work_area ppe_powder->work_area ppe_splash->work_area fume_hood Use Fume Hood for Powders & Volatiles work_area->fume_hood spill_kit Ensure Spill Kit is Accessible fume_hood->spill_kit waste Segregate Waste: - Solid Waste - Liquid Waste (Halogenated/Non-halogenated) - Sharps spill_kit->waste label_waste Label Waste Containers Clearly waste->label_waste dispose Dispose via Institutional EHS label_waste->dispose

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